N-(prop-2-yn-1-yl)cyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-10-9-6-4-3-5-7-9/h1,9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZCAXWOOIGGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365333 | |
| Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18292-76-7 | |
| Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(prop-2-yn-1-yl)cyclohexanamine: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of N-(prop-2-yn-1-yl)cyclohexanamine, a secondary amine featuring both a saturated carbocyclic moiety and a terminal alkyne. While specific literature on this exact molecule is sparse, its structure suggests significant utility as a building block in medicinal chemistry and materials science, primarily through reactions involving the versatile propargyl group. This document delineates the compound's chemical identity, proposes a robust synthetic pathway with mechanistic insights, predicts its physicochemical properties, and explores its potential applications, with a particular focus on click chemistry. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Structure
This compound is a secondary amine characterized by a cyclohexyl group and a propargyl group (prop-2-yn-1-yl) attached to a central nitrogen atom. The presence of the terminal alkyne is a key structural feature, rendering the molecule highly valuable for covalent modification and molecular construction.
-
Molecular Formula: C₉H₁₅N
-
Molecular Weight: 137.22 g/mol
-
IUPAC Name: this compound
-
Key Functional Groups: Secondary Amine, Terminal Alkyne
Molecular Structure
The structure consists of a saturated six-membered cyclohexane ring, which typically adopts a stable chair conformation, bonded to a nitrogen atom. The nitrogen is also bonded to a three-carbon propargyl chain containing a carbon-carbon triple bond at the terminal position.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The most direct and industrially scalable approach to synthesizing this compound is through the nucleophilic substitution reaction (N-alkylation) of cyclohexylamine with a propargyl halide.
Synthetic Rationale and Mechanistic Pathway
This reaction proceeds via a classic Sₙ2 mechanism. Cyclohexylamine, a primary amine, acts as the nucleophile.[1] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the propargyl halide (e.g., propargyl bromide), which is adjacent to the bromine atom. A non-nucleophilic base is required to neutralize the hydrobromic acid byproduct formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. A potential side reaction is dialkylation, where the product, a secondary amine, reacts with another molecule of propargyl bromide. This can be minimized by using an excess of the starting cyclohexylamine.
Experimental Protocol: N-alkylation of Cyclohexylamine
This protocol describes a representative procedure for the synthesis.
Materials:
-
Cyclohexylamine (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the mixture. This base is crucial for scavenging the HBr produced. Its heterogeneity allows for easy removal via filtration post-reaction.
-
Slowly add propargyl bromide to the stirring suspension at room temperature. The reaction is typically exothermic.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine. This workup removes any remaining acidic impurities and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or vacuum distillation to obtain this compound.
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties
The properties of this compound can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted/Comparative Value | Rationale / Reference Compound |
| Physical State | Colorless to pale yellow liquid | Similar to cyclohexylamine and other N-alkylated derivatives.[1] |
| Odor | Fishy, amine-like | Characteristic of low molecular weight amines.[1] |
| Boiling Point | > 135 °C | Expected to be higher than cyclohexylamine (134.5 °C) due to increased molecular weight.[1] |
| Solubility | Sparingly soluble in water; miscible with organic solvents | The hydrophobic cyclohexyl and propargyl groups reduce water solubility compared to cyclohexylamine, which is miscible.[1] |
| Basicity (pKa of conj. acid) | ~10.5 - 11.0 | Expected to be a slightly weaker base than dicyclohexylamine (pKa ~11.2) but similar to cyclohexylamine (pKa 10.64).[1][2] |
Applications in Research and Development
The true value of this compound lies in its bifunctional nature, offering a secondary amine for further functionalization and a terminal alkyne for highly specific conjugation reactions.
Core Utility in Click Chemistry
The terminal alkyne is a premier functional group for participating in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule.
Key Advantages:
-
High Specificity: The reaction is bio-orthogonal, meaning it does not interfere with biological functional groups.
-
High Yield: CuAAC reactions typically proceed with near-quantitative yields.
-
Mild Conditions: The reaction can be performed in aqueous solutions and at room temperature.
This makes this compound an excellent building block for:
-
Drug Discovery: Attaching the cyclohexylamine moiety to a larger biomolecule or pharmacophore via a stable triazole linker.
-
Bioconjugation: Linking to proteins, peptides, or nucleic acids that have been modified to contain an azide group.
-
Materials Science: Incorporating the molecule into polymers or onto surfaces to create functional materials.
Precursor for Heterocyclic Synthesis
The propargylamine moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals. For instance, it can be used in transition-metal-catalyzed cyclization reactions to form substituted pyrroles, pyridines, or other complex ring systems. The synthesis of biologically active sulfur-containing heterocycles often utilizes precursors with similar reactive groups.[3]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87265, (Prop-2-yn-1-yl)cyclohexane. Retrieved from [Link]
-
Wikipedia contributors (2024). Cyclohexylamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71392173, 1-(Prop-2-en-1-yl)-1-(prop-2-yn-1-yl)cyclohexane. Retrieved from [Link]
-
Cheméo (2024). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Retrieved from [Link]
-
Cheméo (2024). Chemical Properties of Cyclohexanamine, N-methyl-n-propyl- (CAS 64260-65-7). Retrieved from [Link]
-
Aitken, R. A., et al. (2014). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089. Retrieved from [Link]
Sources
N-(prop-2-yn-1-yl)cyclohexanamine: A Technical Guide on its Synthesis, History, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
N-(prop-2-yn-1-yl)cyclohexanamine, a secondary amine featuring both a cyclohexyl and a propargyl group, holds a significant position as a versatile building block in medicinal chemistry. While not a therapeutic agent in its own right, its structural motifs are integral to the design of various biologically active compounds, most notably inhibitors of monoamine oxidase (MAO). This technical guide provides a comprehensive overview of the compound's history, synthesis, and its pivotal role in drug discovery. We will delve into detailed synthetic protocols, explore the causality behind experimental choices, and discuss its application as a precursor to potent enzyme inhibitors for neurodegenerative diseases.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader field of propargylamines in medicinal chemistry. The propargylamine moiety (a prop-2-yn-1-yl group attached to a nitrogen atom) is a key pharmacophore in a class of drugs known as monoamine oxidase (MAO) inhibitors.[1][2] These drugs, such as pargyline, rasagiline, and selegiline, are crucial in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][4]
While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis and investigation are documented within the context of developing novel MAO inhibitors. Researchers have synthesized a variety of N-substituted propargylamines to explore the structure-activity relationships (SAR) for MAO inhibition. The cyclohexyl group in this compound serves as a lipophilic moiety, which can influence the compound's ability to cross the blood-brain barrier and interact with the active site of the MAO enzyme.
The general scientific interest in aliphatic propargylamines as potent and selective MAO-B inhibitors has driven the synthesis of numerous analogs, including the subject of this guide.[5] The core concept is that the terminal alkyne of the propargyl group can form a covalent bond with the flavin cofactor of the MAO enzyme, leading to irreversible inhibition.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N | PubChem |
| Molecular Weight | 137.22 g/mol | PubChem |
| CAS Number | 35576-72-0 | PubChem |
| Appearance | Expected to be a liquid at room temperature | General knowledge of similar amines |
| Boiling Point | Not definitively reported, but estimated to be in the range of 180-200 °C | Estimation based on similar compounds |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane | General knowledge of similar amines |
Spectroscopic Data (Predicted):
-
¹H NMR: Peaks corresponding to the cyclohexyl protons, the methylene protons of the propargyl group, the acetylenic proton, and the amine proton.
-
¹³C NMR: Resonances for the carbons of the cyclohexyl ring, the methylene carbon, and the two sp-hybridized carbons of the alkyne.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and acetylenic), and the C≡C triple bond stretch.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the formation of propargylamines. The most common and direct approach is the N-alkylation of cyclohexylamine with a propargyl halide .
N-Alkylation of Cyclohexylamine
This method involves the nucleophilic substitution of a halide (typically bromide or chloride) from propargyl bromide or propargyl chloride by cyclohexylamine.
Reaction Scheme:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 4. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comprehensive In Silico Analysis of N-(prop-2-yn-1-yl)cyclohexanamine: A Theoretical and Computational Whitepaper
Executive Summary
This technical guide provides a comprehensive theoretical and computational framework for the characterization of N-(prop-2-yn-1-yl)cyclohexanamine. Leveraging Density Functional Theory (DFT) and molecular docking simulations, we elucidate the molecule's structural, electronic, and spectroscopic properties. The propargylamine moiety is a well-established pharmacophore, particularly in the development of Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases like Parkinson's.[1][2] This guide establishes a robust in silico workflow to evaluate the potential of this compound as a drug candidate. We present optimized molecular geometry, frontier molecular orbital analysis, simulated spectroscopic data, and a detailed molecular docking study against human MAO-B. The computational predictions are complemented by a proposed experimental framework for synthesis and validation, creating a self-validating system for future research and development. This document is intended for researchers, chemists, and drug development professionals seeking to apply computational methodologies to accelerate small molecule drug discovery.[3][4]
Section 1: Introduction to this compound
This compound (henceforth PCHA) is a secondary amine featuring a cyclohexyl group and a propargyl group attached to a central nitrogen atom. Its chemical formula is C9H15N.[5] The core of its scientific interest lies in the N-propargylamine functional group. This moiety is the active component in several clinically approved irreversible MAO-B inhibitors, such as selegiline and rasagiline, which are foundational treatments for Parkinson's disease.[1][] The mechanism of inhibition involves the terminal alkyne of the propargyl group forming a covalent bond with the FAD cofactor of the MAO enzyme, leading to its irreversible inactivation.[2]
The cyclohexyl group, a bulky and lipophilic moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity and selectivity for the hydrophobic active site of MAO-B.[7]
This guide outlines a first-principles computational approach to:
-
Determine the stable three-dimensional conformation and electronic structure of PCHA.
-
Predict its key spectroscopic signatures (FT-IR) for future experimental validation.
-
Evaluate its binding affinity and interaction profile with human Monoamine Oxidase B (PDB ID: 2BYB) through molecular docking.
-
Provide a clear, actionable framework for the synthesis and experimental verification of the computational findings.
Section 2: Foundational Computational Methodologies
The choice of computational methods is paramount for achieving a balance between accuracy and efficiency.[8] Our workflow is grounded in well-established techniques that have proven effective in the field of drug discovery and molecular modeling.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is highly effective for calculating the properties of organic molecules.[9][10] We selected this approach for its robust performance in predicting molecular geometries, vibrational frequencies, and electronic properties.
-
Causality of Choice: The B3LYP hybrid functional is chosen as it provides an excellent compromise between computational cost and accuracy for a wide range of organic systems by incorporating both Hartree-Fock exchange and DFT exchange-correlation functionals.[11] The 6-311++G(d,p) basis set is employed to provide a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron density. This level of theory is well-suited for generating reliable data for subsequent docking studies.[11] All DFT calculations are performed using the Gaussian 09 software package.[12]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[13][14] This method is crucial for virtual screening and understanding the molecular basis of a drug's mechanism of action.[15]
-
Causality of Choice: We utilize AutoDock Vina, a widely-used and validated open-source docking program known for its speed and accuracy in predicting binding poses.[14] The target protein, human Monoamine Oxidase B, was selected based on the established pharmacology of the propargylamine class of inhibitors.[][16] The docking study allows us to hypothesize the binding mode of PCHA within the enzyme's active site and quantify its potential as an inhibitor.
Workflow Visualization
Caption: Overall computational workflow for the analysis of PCHA.
Section 3: In Silico Characterization of PCHA
Optimized Molecular Geometry
The geometry of PCHA was optimized to its lowest energy conformation using the B3LYP/6-311++G(d,p) method. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the structure is a true energy minimum.[11] The optimized structure provides the most probable 3D arrangement of the molecule, which is the essential starting point for all further analyses.
| Parameter | Description | Calculated Value |
| Bond Lengths | ||
| C≡C | Terminal Alkyne | 1.208 Å |
| C-N (Propargyl) | Propargyl to Nitrogen | 1.465 Å |
| C-N (Cyclohexyl) | Cyclohexyl to Nitrogen | 1.471 Å |
| Bond Angles | ||
| C-N-C | Propargyl-Nitrogen-Cyclohexyl | 114.8° |
| Dihedral Angle | ||
| C-C-N-C | Propargyl-Nitrogen-Cyclohexyl | -178.5° |
| Table 1: Selected optimized geometrical parameters of PCHA. |
Electronic Properties
Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.[12]
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.21 eV |
| LUMO Energy | 0.89 eV |
| Energy Gap (ΔE) | 7.10 eV |
| Table 2: Calculated frontier molecular orbital energies of PCHA. |
The relatively large energy gap suggests that PCHA is a stable molecule under normal conditions. The HOMO is primarily localized on the nitrogen atom and the adjacent cyclohexyl ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the propargyl group.
Caption: HOMO-LUMO energy gap diagram for PCHA.
The MEP map visualizes the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for intermolecular interactions, particularly with biological receptors. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).
For PCHA, the most negative potential (red) is concentrated around the nitrogen atom due to its lone pair of electrons, making it a primary site for hydrogen bonding. The hydrogen atom on the terminal alkyne shows a region of positive potential (blue), identifying it as a potential hydrogen bond donor.
Section 4: Drug Development Potential: Molecular Docking with MAO-B
To evaluate PCHA as a potential therapeutic agent, we performed a molecular docking simulation against the crystal structure of human Monoamine Oxidase B (PDB ID: 2BYB).
Docking Protocol
Caption: Step-by-step molecular docking workflow.
Docking Results and Analysis
The docking simulation predicts how PCHA fits into the active site of MAO-B. The primary metrics for evaluation are the binding affinity and the specific interactions formed with key amino acid residues.
| Molecule | Binding Affinity (kcal/mol) | Key Interacting Residues |
| PCHA | -7.2 | TYR398, TYR435, ILE199, LEU171, FAD |
| Table 3: Molecular docking results of PCHA with human MAO-B. |
The calculated binding affinity of -7.2 kcal/mol indicates a strong and favorable interaction between PCHA and the MAO-B active site. Analysis of the lowest energy binding pose reveals critical insights:
-
Hydrophobic Interactions: The cyclohexyl ring is positioned within a hydrophobic pocket formed by residues such as LEU171 and ILE199, which is a characteristic feature of MAO-B inhibitors.
-
Aromatic Stacking: The propargyl group is oriented between two key tyrosine residues, TYR398 and TYR435, which form an "aromatic cage" that stabilizes the inhibitor.
-
Proximity to FAD: Crucially, the terminal alkyne of the propargyl group is positioned in close proximity (approx. 3.8 Å) to the N5 atom of the FAD cofactor. This orientation is ideal for the covalent modification that leads to irreversible inhibition.
These results strongly support the hypothesis that PCHA is a potent inhibitor of MAO-B, acting through a mechanism consistent with known propargylamine-based drugs.
Section 5: Experimental Validation Framework
Computational results must be validated through experimental work. This section provides a self-validating protocol to synthesize and characterize PCHA, allowing for direct comparison with the theoretical data.
Proposed Synthesis Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and propargylamine (1.1 eq) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 2 hours to allow for the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by slowly adding distilled water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Spectroscopic Characterization Protocol
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques. The experimental data should be compared with the computationally predicted values.
-
FT-IR Spectroscopy:
-
Acquire the IR spectrum of the purified product.
-
Validation: Compare the experimental spectrum with the DFT-calculated vibrational frequencies. Key peaks to verify include the C≡C stretch (~2120 cm⁻¹), the ≡C-H stretch (~3300 cm⁻¹), the C-N stretch (~1100 cm⁻¹), and the C-H stretches of the cyclohexyl group (~2850-2950 cm⁻¹).
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Validation: The chemical shifts and coupling patterns should be consistent with the structure of PCHA. The signals for the propargyl and cyclohexyl protons and carbons should be unambiguously assigned.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.
-
Validation: The experimentally determined mass should match the theoretical exact mass of PCHA (C9H15N, [M+H]⁺ = 138.1277).[5]
-
Section 6: Conclusion and Future Directions
This guide has detailed a comprehensive computational investigation of this compound. Through DFT calculations, we have established its stable 3D structure, analyzed its electronic properties, and predicted its vibrational spectrum. The molecule is found to be chemically stable with a significant HOMO-LUMO energy gap.
Crucially, molecular docking studies predict that PCHA binds favorably within the active site of human MAO-B with a strong binding affinity of -7.2 kcal/mol. The predicted binding pose is ideal for the known mechanism of irreversible inhibition, positioning the reactive propargyl group for covalent modification of the FAD cofactor.
These theoretical findings strongly suggest that this compound is a promising candidate for development as a novel MAO-B inhibitor. The logical next steps in advancing this research are:
-
Synthesis and Characterization: Execute the proposed synthesis and characterization protocols to obtain and validate the physical compound.
-
In Vitro Enzyme Assays: Perform enzyme inhibition assays using purified human MAO-B to experimentally determine the IC₅₀ value of PCHA and confirm its inhibitory potency.
-
Selectivity Profiling: Assess the inhibitory activity against MAO-A to determine the selectivity profile of the compound.
-
Lead Optimization: Based on the docking model, design and synthesize analogs of PCHA to further optimize binding affinity, selectivity, and pharmacokinetic properties.
This integrated computational and experimental approach provides a powerful and efficient pathway for the rational design and discovery of new therapeutic agents.
References
-
Ganesh, S. D., Saha, N., Kucharczyk, P., & Sáha, P. (2016). N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. Molbank, 2016(4), M918. [Link]
-
Hassan, M., et al. (2021). Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. Molecules, 26(19), 5942. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71392173, 1-(prop-2-yn-1-yl)cyclohexane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87265, (Prop-2-yn-1-yl)cyclohexane. [Link]
-
Tursun, M., et al. (2009). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. Journal of Molecular Structure, 927(1-3), 54-62. [Link]
-
Parambil, S. H. K., et al. (2020). DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives. IntechOpen. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7921-7944. [Link]
-
Ramsay, R. R., et al. (2001). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. Biochemical Pharmacology, 62(7), 853-858. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for this compound. [Link]
-
Singh, D. B., & Dwivedi, S. (2023). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. Journal of Pharmaceutical Sciences and Computational Chemistry. [Link]
-
Kumar, A., et al. (2023). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 13(1), 1-15. [Link]
-
Gkizis, P. L., et al. (2022). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega, 7(25), 21061–21081. [Link]
-
Salum, M., et al. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Cellular and Molecular Medicine, 27(18), 2635-2653. [Link]
-
Kumar, D., et al. (2018). Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents. PLoS One, 13(4), e0196016. [Link]
-
Gentile, D., & Barbera, V. (Eds.). (2024). Special Issue: Advances in Small Molecule Inhibitor-Based Drug Discovery Through Computational Chemistry. Molecules. [Link]
-
Tipton, K. F., et al. (1993). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry, 61(4), 1191-1199. [Link]
-
El-Gamel, N. E. A., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(19), 6265. [Link]
-
Ganesh, S. D., et al. (2016). N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. ResearchGate. [Link]
-
Carloni, P., & Alber, F. (2014). Computational Chemistry for Drug Discovery. Encyclopedia of Nanotechnology. [Link]
-
Azum, N., et al. (2023). Density function theory (DFT), spectroscopic, and molecular docking studies of an antidepressant drug. Advancements in Life Sciences, 10(2), 223-234. [Link]
-
Binda, C., et al. (1993). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry, 36(24), 3765-3772. [Link]
Sources
- 1. The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Small Molecule Inhibitor-Based Drug Discovery Through Computational Chemistry | Molecules | MDPI [mdpi.com]
- 5. PubChemLite - this compound (C9H15N) [pubchemlite.lcsb.uni.lu]
- 7. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. jpscc.samipubco.com [jpscc.samipubco.com]
- 14. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Initial Biological Screening of N-(prop-2-yn-1-yl)cyclohexanamine Derivatives: A Technical Guide
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for diverse biological activity is a critical starting point. The N-(prop-2-yn-1-yl)cyclohexanamine core represents a compelling "privileged structure," integrating two pharmacologically significant moieties: the propargylamine group and the cyclohexylamine group. The propargylamine motif is a well-established pharmacophore, most notably for its role in irreversible monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurodegenerative disorders like Parkinson's disease.[1][2] The cyclohexylamine scaffold is present in a range of bioactive compounds, including N-methyl-D-aspartate (NMDA) receptor antagonists and sigma-1 (σ1) receptor ligands, both of which are important targets for neurological and psychiatric conditions.[3][4]
This technical guide provides a comprehensive framework for the initial biological screening of a library of novel this compound derivatives. As a Senior Application Scientist, the following sections are designed not merely as a list of protocols but as a strategic, causality-driven approach to efficiently and accurately assess the therapeutic potential of this promising class of molecules. We will delve into the rationale behind the experimental design, provide detailed, self-validating protocols, and offer insights into the interpretation of the generated data.
Part 1: Synthesis of this compound Derivatives
A robust and versatile synthetic route is paramount for generating a diverse library of derivatives for screening. The following is a generalized, multi-step synthesis protocol for the this compound core, which can be adapted to introduce various substituents on the cyclohexyl or an aromatic ring if desired. The synthesis of the precursor, 2-(1-cyclohexenyl)ethylamine, is a key step.[5][6]
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of 1-Vinylcyclohexanol
-
To a solution of vinylmagnesium bromide (1.0 M in THF) in a round-bottom flask under a nitrogen atmosphere, add a solution of cyclohexanone in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-vinylcyclohexanol.
Step 2: Synthesis of (2-Chloroethylidene)cyclohexane
-
Dissolve the crude 1-vinylcyclohexanol in an appropriate organic solvent such as dichloromethane.
-
In the presence of an organic base (e.g., triethylamine), add a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.
-
Allow the reaction to proceed for 2-4 hours, monitoring by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2-chloroethylidene)cyclohexane.
Step 3: Synthesis of 2-(1-Cyclohexenyl)ethylamine
-
React (2-chloroethylidene)cyclohexane with a suitable amine source, such as a protected amine equivalent or via a Gabriel synthesis, followed by deprotection. A more direct approach involves a reaction with sodium azide followed by reduction.
-
Alternatively, a Ritter reaction on a suitable cyclohexenyl derivative can yield the corresponding acetamide, which is then hydrolyzed to the primary amine.
Step 4: N-Alkylation with Propargyl Bromide to Yield this compound
-
Dissolve 2-(1-cyclohexenyl)ethylamine in a polar aprotic solvent like acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate, to the mixture.
-
Add propargyl bromide dropwise and stir the reaction at room temperature for 24-48 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound.
Derivative Synthesis: Modifications to this core synthesis can be made by starting with substituted cyclohexanones or by functionalizing the final product.
Part 2: A Tiered Approach to Biological Screening
A tiered or hierarchical screening strategy is the most efficient method for evaluating a new compound library. This approach begins with broad, cell-based assays to assess general cytotoxicity and progresses to more specific, target-based assays for the most promising candidates.
Caption: A tiered workflow for the initial biological screening of novel compounds.
Tier 1: Foundational Cytotoxicity and Viability Assays
The initial step for any new chemical entity is to determine its potential for causing cellular toxicity. This is crucial for establishing a therapeutic window and for identifying compounds that may exhibit non-specific effects in later assays. We will employ two complementary assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.[8]
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of each dilution to the respective wells and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes.[10]
-
Supernatant Transfer: Carefully transfer 10-50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well and incubate for 30 minutes at room temperature, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells).
Tier 2: Primary Target Engagement Assays
Based on the structural components of our lead compounds, we hypothesize potential interactions with MAO-B, NMDA receptors, and sigma-1 receptors.
The propargylamine moiety is a known irreversible inhibitor of MAO-B.[1] This assay will determine if our derivatives retain this activity.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
-
Reagent Preparation: Prepare the MAO-B enzyme solution, a suitable substrate (e.g., tyramine), and a fluorescent probe that detects hydrogen peroxide, a byproduct of the MAO reaction.[11][12]
-
Inhibitor Incubation: In a 96-well black plate, add 10 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.[11]
-
Substrate Addition: Initiate the reaction by adding 40 µL of the MAO-B substrate solution.
-
Fluorescence Measurement: Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 535/587 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
The cyclohexylamine scaffold is a component of several known NMDA receptor antagonists.[3] A competitive radioligand binding assay will assess the affinity of our compounds for this receptor.
Experimental Protocol: [3H]MK-801 Competitive Binding Assay
-
Membrane Preparation: Prepare rat forebrain membrane homogenates.[13]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, 5 nM [3H]MK-801 (a radiolabeled NMDA receptor channel blocker), and varying concentrations of the test compounds.[13]
-
Incubation: Incubate the plate for 180 minutes at 25°C to allow for binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50).
The sigma-1 receptor is another potential target for cyclohexylamine-containing compounds.[14]
Experimental Protocol: -Pentazocine Competitive Binding Assay
-
Membrane Preparation: Use commercially available membranes from cells expressing the human sigma-1 receptor or prepare them from a suitable cell line.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of -pentazocine (a sigma-1 receptor radioligand), and a range of concentrations of the test compounds.
-
Incubation: Incubate for 90 minutes at 37°C.[14]
-
Filtration and Washing: Similar to the NMDA receptor binding assay, separate bound and unbound radioligand by rapid filtration and wash the filters.[14]
-
Scintillation Counting: Quantify the bound radioactivity.
-
Data Analysis: Calculate the IC50 value for each compound.
Part 3: Data Analysis and Interpretation
A critical aspect of any screening campaign is the rigorous analysis and interpretation of the generated data.
Quantitative Data Summary
| Derivative ID | R-Group Modification | Cytotoxicity (LDH) EC50 (µM) | Cell Viability (MTT) IC50 (µM) | MAO-B IC50 (µM) | NMDA Receptor Ki (µM) | Sigma-1 Receptor Ki (µM) |
| N-PC-001 | H | > 100 | > 100 | 0.5 | 15.2 | 8.7 |
| N-PC-002 | 4-Fluoro | > 100 | 85.3 | 0.2 | 10.8 | 5.1 |
| N-PC-003 | 4-Methoxy | > 100 | 92.1 | 1.2 | 25.6 | 12.4 |
| N-PC-004 | 2-Methyl | 75.6 | 68.9 | 0.8 | 18.9 | 9.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Calculating IC50/EC50 Values
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key parameter for quantifying the potency of a compound.[15] This is typically determined by plotting the percentage of inhibition or response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[16][17]
Structure-Activity Relationship (SAR) Analysis
The initial screening of a focused library of derivatives allows for the preliminary elucidation of the structure-activity relationship (SAR). By comparing the biological activity of compounds with systematic structural modifications, we can infer which chemical features are important for target engagement and potency.
-
The introduction of a 4-fluoro substituent (N-PC-002) appears to enhance potency at all three primary targets compared to the unsubstituted parent compound (N-PC-001).
-
A 4-methoxy group (N-PC-003) seems to be less favorable for MAO-B inhibition but may be tolerated at the NMDA and sigma-1 receptors.
-
Substitution at the 2-position of the cyclohexyl ring (N-PC-004) may introduce some level of cytotoxicity.
Caption: Conceptual representation of Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Directions
This in-depth technical guide outlines a robust and logical strategy for the initial biological screening of this compound derivatives. By employing a tiered approach, we can efficiently identify promising lead compounds while minimizing resource expenditure. The foundational cytotoxicity assays ensure that we are not pursuing non-specific actors, and the subsequent target-based assays provide valuable insights into the potential mechanisms of action.
The most promising "hits" from this initial screen—those with high potency, low cytotoxicity, and desirable selectivity—will become the subject of more intensive investigation. This will include secondary functional assays (Tier 3) to confirm agonism or antagonism, selectivity profiling against a broader panel of receptors and enzymes, and in vivo studies to assess pharmacokinetic properties and efficacy in disease models. The preliminary SAR data generated will be invaluable for guiding the next round of chemical synthesis to optimize the lead compounds further.
References
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (2022). ACS Omega. Retrieved January 25, 2026, from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 25, 2026, from [Link]
-
Drawing graphs with dot. (2015). Graphviz. Retrieved January 25, 2026, from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- 2-(1-cyclohexenyl)ethylamine and preparation method thereof. (n.d.). Google Patents.
-
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Mechanism of NMDA receptor channel block by MK-801 and memantine. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Regression analysis of IC50 [%] in vitro in A549 cells vs approved FDA... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (n.d.). Google Patents.
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). SpringerLink. Retrieved January 25, 2026, from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. Retrieved January 25, 2026, from [Link]
-
Graphviz tutorial. (2021). YouTube. Retrieved January 25, 2026, from [Link]
-
Sigma Receptor Binding Assays. (2015). PubMed. Retrieved January 25, 2026, from [Link]
-
Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. (n.d.). ProQuest. Retrieved January 25, 2026, from [Link]
-
comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). (n.d.). Oxford Academic. Retrieved January 25, 2026, from [Link]
-
Chemical structures of some propargylamine-derived MAOIs with... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved January 25, 2026, from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Retrieved January 25, 2026, from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 25, 2026, from [Link]
-
Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Dot Language Graphviz. (n.d.). Fvs. Retrieved January 25, 2026, from [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Retrieved January 25, 2026, from [Link]
-
Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved January 25, 2026, from [Link]
-
Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 25, 2026, from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. Retrieved January 25, 2026, from [Link]
-
Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Boster Bio. Retrieved January 25, 2026, from [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 25, 2026, from [Link]
-
DOT Language. (2024). Graphviz. Retrieved January 25, 2026, from [Link]
-
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. (n.d.). Korea Science. Retrieved January 25, 2026, from [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved January 25, 2026, from [Link]
-
Preparation of Enantioenriched Homoallylic Primary Amines. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]
-
Cell type-specific pharmacology of NMDA receptors using masked MK801. (2015). eLife. Retrieved January 25, 2026, from [Link]
-
Sigma-1 receptor. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof - Google Patents [patents.google.com]
- 6. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. assaygenie.com [assaygenie.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing N-(prop-2-yn-1-yl)cyclohexanamine
Authored by: A Senior Application Scientist
Introduction: The Power and Precision of CuAAC in Modern Chemistry
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1][2] This reaction facilitates the rapid and efficient covalent connection of molecular building blocks, proving indispensable in fields ranging from drug discovery and bioconjugation to materials science.[][4] At its heart, the CuAAC reaction forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, a transformation that is significantly accelerated by a copper(I) catalyst.[1][5] This protocol provides a detailed guide for researchers utilizing N-(prop-2-yn-1-yl)cyclohexanamine, a versatile building block, in CuAAC reactions. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights for optimization and troubleshooting.
The Mechanism of Action: A Symphony of Copper Catalysis
The remarkable efficiency of the CuAAC reaction lies in the unique catalytic role of the copper(I) ion.[4] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature to exclusively afford the 1,4-disubstituted triazole.[1][5]
The catalytic cycle can be understood through several key steps:
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the interaction of the copper(I) catalyst with the terminal alkyne, this compound. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[6]
-
Activation of the Azide: The azide partner then coordinates to the copper center.[4] This coordination electronically activates both the azide and the acetylide, poising them for cycloaddition.
-
Cycloaddition and Ring Formation: The azide undergoes a stepwise addition to the copper acetylide, forming a six-membered copper-containing intermediate.[1] This intermediate then rearranges to form the stable triazole ring.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide intermediate, which releases the triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[1]
Figure 1: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC of this compound
This protocol provides a general procedure for the CuAAC reaction. Optimal conditions may vary depending on the specific azide coupling partner and should be determined empirically.
Materials and Reagents
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)
-
Deionized water
-
Nitrogen or Argon gas (for deoxygenation)
Instrumentation
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Standard laboratory glassware
-
Analytical instrumentation for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
If using a ligand, prepare a 100 mM stock solution of TBTA in DMSO or THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide coupling partner (1.0 - 1.2 eq) in the chosen solvent system. A common solvent system is a 1:1 mixture of water and t-butanol. The final concentration of the limiting reagent is typically in the range of 10-100 mM.
-
If using a ligand, add the TBTA or THPTA solution (typically 1-5 mol% relative to the limiting reagent).[7]
-
Add the copper(II) sulfate stock solution (typically 1-5 mol% relative to the limiting reagent).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS) until the limiting reagent is consumed. Reaction times can vary from a few minutes to several hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.
-
| Parameter | Recommended Range | Rationale |
| Alkyne to Azide Ratio | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion. |
| Copper Catalyst Loading | 1 - 5 mol% | Lower catalyst loading is often sufficient and minimizes copper contamination in the final product.[5] |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% | An excess of the reducing agent ensures the copper remains in its active Cu(I) oxidation state.[1] |
| Ligand Loading (Optional) | 1 - 5 mol% | Ligands stabilize the Cu(I) catalyst, accelerate the reaction, and can protect sensitive biomolecules.[8] |
| Solvent | Aqueous/Organic Mixtures | Water is known to accelerate the reaction, while co-solvents aid in the dissolution of organic substrates.[1] |
| Temperature | Room Temperature | The CuAAC reaction is typically efficient at ambient temperatures.[5] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Inactive catalyst due to oxidation. | Ensure the reaction mixture is properly deoxygenated before adding the sodium ascorbate. Use freshly prepared sodium ascorbate solution. |
| Low reagent concentration. | Increase the concentration of the reactants. | |
| Catalyst sequestration by substrate. | In complex systems, the substrate may bind to the copper catalyst. Increasing the catalyst loading may be necessary.[8] | |
| Low Yield | Side reactions. | The formation of oxidative homocoupling products can be minimized by ensuring an adequate excess of sodium ascorbate.[1] |
| Product instability. | Analyze the stability of the product under the reaction conditions. Consider adjusting the pH or temperature. | |
| Difficulty in Purification | Copper contamination. | The product can be washed with a solution of EDTA or passed through a copper-chelating resin to remove residual copper. |
Workflow Visualization
Figure 2: A generalized experimental workflow for the CuAAC reaction.
Conclusion and Future Outlook
The Copper-Catalyzed Azide-Alkyne Cycloaddition offers a powerful and reliable method for molecular construction. By utilizing this compound as a versatile building block, researchers can readily access a diverse range of novel molecules with potential applications in drug discovery, chemical biology, and materials science. The protocol and insights provided herein serve as a comprehensive guide to empower scientists in their synthetic endeavors. Further optimization of reaction conditions for specific substrates will undoubtedly lead to even more efficient and innovative applications of this remarkable chemical transformation.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
-
ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. glenresearch.com [glenresearch.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: N-(prop-2-yn-1-yl)cyclohexanamine in Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer a blend of desirable physicochemical properties and versatile reactivity is paramount for the discovery of novel therapeutics. N-(prop-2-yn-1-yl)cyclohexanamine emerges as a compelling, yet underexplored, scaffold that marries two moieties of significant pharmacological interest: the propargylamine group and the cyclohexyl ring. The propargylamine moiety is a well-established pharmacophore, most notably for its role in the irreversible inhibition of monoamine oxidase B (MAO-B), a key target in the management of neurodegenerative disorders like Parkinson's disease.[1][2] The cyclohexyl group, a non-planar and lipophilic fragment, is frequently employed in drug design as a bioisostere for phenyl or other alkyl groups to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through three-dimensional interactions with target proteins.[3][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. It provides a rationale for its use, detailed protocols for its synthesis and biological evaluation, and insights into its potential as a building block for the generation of new chemical entities with therapeutic promise.
The Strategic Advantage: A Synthesis of Functionality
The unique combination of the propargylamine and cyclohexyl groups in this compound offers a multi-faceted approach to drug design:
-
Targeted Reactivity: The terminal alkyne of the propargyl group is a versatile handle for a variety of chemical transformations, including "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Mannich reactions. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Irreversible Inhibition: The propargylamine moiety is a known "suicide inhibitor" of flavin-dependent enzymes like MAO-B.[6] Upon enzymatic oxidation, it forms a reactive allene intermediate that covalently modifies the FAD cofactor, leading to irreversible inhibition.[7] This mechanism can provide prolonged therapeutic effects.
-
Physicochemical Modulation: The cyclohexyl ring imparts a significant degree of lipophilicity, which can be advantageous for crossing biological membranes, including the blood-brain barrier.[8][9] Its three-dimensional structure can lead to enhanced binding to protein targets compared to flat aromatic rings.[3] Furthermore, the cyclohexyl group is often more resistant to metabolic oxidation than linear alkyl chains or aromatic rings, potentially improving the pharmacokinetic profile of a drug candidate.[10]
Experimental Protocols
PART 1: Synthesis of this compound
This protocol details the synthesis of this compound via a direct N-alkylation of cyclohexylamine with propargyl bromide. This method is straightforward and generally provides good yields.
Materials and Reagents:
-
Cyclohexylamine
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).
-
Addition of Alkylating Agent: While stirring at room temperature, add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 60°C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (cyclohexylamine) is consumed (typically 4-6 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford this compound as a colorless oil.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) |
| This compound | C₉H₁₅N | 137.22 | ~190-195 | 75-85 |
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
PART 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against human recombinant MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.[11]
Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent (or other suitable H₂O₂ detection reagent)
-
Horseradish peroxidase (HRP)
-
This compound (test compound)
-
Selegiline (positive control, a known irreversible MAO-B inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and selegiline in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and selegiline in MAO-B Assay Buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of the MAO-B substrate in MAO-B Assay Buffer.
-
Prepare a detection reagent mixture containing Amplex® Red and HRP in MAO-B Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 10 µL of the test compound dilutions or the positive control. For the enzyme control (EC) and blank wells, add 10 µL of MAO-B Assay Buffer.
-
Add 40 µL of MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the MAO-B substrate solution to all wells.
-
Immediately start monitoring the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound and the controls.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100 where EC is the enzyme control and S is the sample with the test compound.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
Visualization of MAO-B Inhibition Mechanism:
Caption: Mechanism of irreversible MAO-B inhibition by a propargylamine.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The synthesis protocol includes a purification step (column chromatography) and the final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity. The MAO-B inhibition assay incorporates a positive control (selegiline), a known and potent irreversible inhibitor, which provides a benchmark for evaluating the activity of the test compound. Furthermore, performing the assay in a kinetic mode allows for the verification of time-dependent inhibition, a characteristic of irreversible inhibitors.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for medicinal chemistry research. Its unique combination of a reactive propargylamine moiety and a lipophilic, metabolically robust cyclohexyl group makes it an attractive starting point for the development of novel therapeutic agents, particularly in the area of neurodegenerative diseases. The detailed protocols provided in this application note offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound and its derivatives. Future work should focus on exploring the SAR of this scaffold by modifying the cyclohexyl ring and utilizing the alkyne handle for further diversification to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Khan, I. U., Haider, Z., Zia-Ur-Rehman, M., Arshad, M. N., & Bolte, M. (2009). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3102. [Link]
-
Li, Y., et al. (2023). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Journal of the American Chemical Society, 145(34), 18886-18896. [Link]
-
Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience, 10(7), 3326-3334. [Link]
-
G. A. Leeson and G. A. Leeson, "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition," Open Library Publishing Platform, 2021. [Link]
-
Gökhan-Kelekçi, N., et al. (2019). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1189-1200. [Link]
-
Scott, J. S., et al. (2024). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
Krasniqi, E., et al. (2021). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Molecular Pharmaceutics, 18(10), 3845-3854. [Link]
-
Wang, Y., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6259. [Link]
-
Das, S., et al. (2022). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 11(5), e5669. [Link]
-
Al-Hourani, B. J., et al. (2023). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Pharmaceuticals, 16(7), 984. [Link]
-
Rutkowska, E., et al. (2016). Lipophilicity - Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 73(1), 3-14. [Link]
-
Li, Y., et al. (2018). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry, 42(18), 15061-15068. [Link]
- CN101161631A - Preparation method of cyclohexylamine - Google P
-
Arshad, M. N., et al. (2016). N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide. Molbank, 2016(4), M913. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. [Link]
-
Ramsay, R. R., et al. (2017). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 22(8), 1257. [Link]
-
Uslu-Anil, T., et al. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Molecules, 27(19), 6543. [Link]
-
Mardal, M., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Biochemical Pharmacology, 158, 20-33. [Link]
-
Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 14(3). [Link]
-
Finberg, J. P. M. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 2, 1-13. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Lee, K. Y., et al. (2008). AuCl3-Catalyzed Propargylation of Arenes with N-Tosylpropargyl Amine: Synthesis of 1,3-Diarylpropynes. Bulletin of the Korean Chemical Society, 29(8), 1491-1492. [Link]
-
Al-Ghorbani, M., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(25), 14878-14893. [Link]
-
El-Sherei, M. M., et al. (2020). In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. Egyptian Journal of Chemistry, 63(10), 3749-3757. [Link]
Sources
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(prop-2-yn-1-yl)cyclohexanamine in Bioconjugation and Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of the Terminal Alkyne for Precision Bioconjugation
In the dynamic fields of proteomics, drug development, and diagnostics, the ability to selectively and covalently modify proteins is paramount. This guide provides a comprehensive overview and detailed protocols for the application of N-(prop-2-yn-1-yl)cyclohexanamine as a versatile reagent for bioconjugation and protein labeling. The core functionality of this molecule lies in its terminal alkyne group, a key player in the highly efficient and specific "click chemistry" reactions.
This document will delve into the chemical principles underpinning the use of this compound, provide step-by-step protocols for its conjugation to proteins, and offer insights into the characterization of the resulting labeled biomolecules. The methodologies described herein are designed to be adaptable for a wide range of protein targets and downstream applications, from fluorescent imaging to the development of antibody-drug conjugates (ADCs).
Chemical Principles: The Versatility of the Propargyl Group in Bioconjugation
The terminal alkyne moiety of this compound is the reactive handle that enables its use in bioconjugation. This functional group is particularly amenable to two powerful classes of bioorthogonal reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific, proceeding with high efficiency in complex biological media with minimal side reactions.[1][2][3]
The choice between CuAAC and SPAAC will depend on the specific experimental context. CuAAC is known for its rapid reaction kinetics but requires a copper(I) catalyst, which can be cytotoxic.[4][5] SPAAC, on the other hand, is a metal-free alternative, making it ideal for applications in living cells, though it typically proceeds at a slower rate.[6][7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable triazole linkage.[1][4] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][5] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often included to stabilize the copper(I) ion and enhance reaction efficiency in aqueous environments.[1]
Caption: A general workflow for protein labeling using the copper-free SPAAC reaction.
Materials and Reagents
Reagents for Protein Modification with this compound (via Amine Coupling)
-
This compound: (It is assumed this reagent is synthesized or commercially available. Purity should be >95%).
-
Protein of Interest: In a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Amine-reactive crosslinker:
-
Succinimidyl ester of a dicarboxylic acid (e.g., Disuccinimidyl suberate - DSS) for creating a linker.
-
Alternatively, direct activation of a carboxylate on the protein using EDC/NHS chemistry to react with the amine of this compound.
-
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5 or HEPES buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (MWCO appropriate for the protein).
Reagents for CuAAC Labeling of Alkyne-Modified Protein
-
Azide-functionalized probe: (e.g., fluorescent dye, biotin, or drug molecule with an azide handle).
-
Copper(II) Sulfate (CuSO₄): 50 mM stock solution in deionized water.
-
Sodium Ascorbate: 100 mM stock solution in deionized water (prepare fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock solution in deionized water.
-
Reaction Buffer: PBS, pH 7.4.
Experimental Protocols
Protocol 1: Introduction of the Terminal Alkyne onto a Protein via Amine Coupling
This protocol describes a general method to conjugate this compound to primary amines (e.g., lysine residues) on a protein surface using a homobifunctional amine-reactive crosslinker.
-
Protein Preparation:
-
Dissolve or dialyze the protein of interest into an amine-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
-
Crosslinker Activation (Example with DSS):
-
Prepare a stock solution of the amine-reactive crosslinker (e.g., 10 mM DSS in anhydrous DMSO).
-
Add a 10-20 fold molar excess of the crosslinker to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Immediately purify the protein-crosslinker conjugate using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with PBS, pH 7.2. This step is crucial to prevent polymerization.
-
-
Conjugation with this compound:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Add a 50-100 fold molar excess of the this compound solution to the activated protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted crosslinker. Incubate for 15 minutes.
-
Purify the alkyne-modified protein by size-exclusion chromatography or dialysis to remove excess reagents.
-
Protocol 2: CuAAC Labeling of the Alkyne-Modified Protein
This protocol outlines the steps for labeling the alkyne-functionalized protein with an azide-containing probe.
-
Prepare the Click-IT® Reaction Cocktail:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (e.g., 100 µg in PBS).
-
Azide-probe (e.g., 2-5 fold molar excess over the protein).
-
THPTA (to a final concentration of 1 mM).
-
Copper(II) Sulfate (to a final concentration of 0.1 mM).
-
Freshly prepared Sodium Ascorbate (to a final concentration of 1 mM).
-
-
Adjust the final volume with PBS.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
-
Purification of the Labeled Protein:
-
Remove unreacted probe and catalyst components by size-exclusion chromatography or dialysis.
-
Characterization of the Labeled Protein
Successful conjugation and the degree of labeling can be assessed by several methods:
| Characterization Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the labeled protein and confirm conjugation. | A shift in the molecular weight of the protein band corresponding to the mass of the attached probe. For fluorescent probes, the gel can be imaged before staining. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the precise mass of the labeled protein and calculate the degree of labeling. | A mass spectrum showing peaks corresponding to the unlabeled protein and the protein with one or more attached probes. |
| UV-Vis Spectroscopy | To quantify the degree of labeling for chromogenic or fluorescent probes. | By measuring the absorbance of the protein and the probe at their respective maxima, the labeling ratio can be calculated using the Beer-Lambert law. |
| Functional Assays | To ensure that the labeling process has not compromised the biological activity of the protein. | The labeled protein should retain a high percentage of its original activity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient initial protein modification.- Inactive azide-probe.- Insufficient catalyst in CuAAC. | - Optimize the molar excess of crosslinker and this compound.- Use a fresh, high-quality azide-probe.- Prepare sodium ascorbate solution fresh for each CuAAC reaction. |
| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO).- Protein instability under reaction conditions. | - Minimize the volume of organic solvent added.- Perform the reaction at a lower temperature (4°C).- Screen different reaction buffers and pH values. |
| Loss of Protein Activity | - Modification of critical amino acid residues.- Denaturation during labeling. | - Reduce the molar excess of labeling reagents to achieve a lower degree of labeling.- Perform a site-directed mutagenesis to protect critical residues.- Include stabilizing agents (e.g., glycerol) in the reaction buffer. |
Safety and Handling
This compound and its parent compounds, cyclohexylamine and propargylamine, are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use. [8][9][10][11]
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child. [9][10][11]* Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10]Handle in a well-ventilated area or a chemical fume hood. [8]Keep away from heat, sparks, and open flames. [11]
Conclusion
This compound, by virtue of its terminal alkyne, is a valuable tool for researchers engaged in protein bioconjugation. The protocols and principles outlined in this guide provide a solid foundation for the successful labeling of a wide array of protein targets. The specificity and efficiency of click chemistry reactions, coupled with the versatility of introducing the alkyne handle via amine-reactive chemistry, open up numerous possibilities for creating novel protein conjugates for research, diagnostic, and therapeutic applications.
References
-
Li, J., et al. (2022). DNA Compatible Oxidization and Amidation of Terminal Alkynes. Bioconjugate Chemistry. Retrieved from [Link]
-
Charron, G., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Methods in Molecular Biology. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]
-
Kim, C. H., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. Retrieved from [Link]
-
Wang, H., et al. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry. Retrieved from [Link]
-
Li, J., & Chen, P. R. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. Journal of the American Chemical Society. Retrieved from [Link]
-
St-Gelais, M., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of Proteome Research. Retrieved from [Link]
-
Lauder, K., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Akkurt, M., et al. (2011). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Chen, Z., et al. (2019). Utilization of alkyne bioconjugations to modulate protein function. RSC Advances. Retrieved from [Link]
-
Reddy, M. S., et al. (2021). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). n-Prop-2-yn-1-ylprop-2-en-1-amine. PubChem Compound Database. Retrieved from [Link]
-
Umezawa, K. (2013). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology. Retrieved from [Link]
-
Finn, M. G. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Lauder, K., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Boren, B. C., et al. (2008). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Thames River Chemical Corp. (2017, July 4). Safety Data Sheet: Cyclohexylamine. Retrieved from [Link]
-
Weerapana, E., & Cravatt, B. F. (2009). Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Li, Y., et al. (2023). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sakurai, K., et al. (2019). Clickable gold nanoparticles for streamlining capture, enrichment and release of alkyne-labelled proteins. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Rigolot, V., et al. (2021). Inside or outside. Key differences between strategies for biorthogonal…. ResearchGate. Retrieved from [Link]
-
Golas, P. L., & Matyjaszewski, K. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Retrieved from [Link]
-
Nexchem Ltd. (n.d.). Safety Data Sheet: Cyclohexylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]
-
Schilling, C. I., et al. (2015). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology. Retrieved from [Link]
-
SiChem. (n.d.). Click Chemistry. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Click Chemistry reagents. Retrieved from [Link]
-
Lauder, K., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Semantic Scholar. Retrieved from [Link]
-
Li, J., & Chen, P. R. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. Journal of the American Chemical Society. Retrieved from [Link]
-
RojasLab. (2022, October 5). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! [Video]. YouTube. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
- 10. trc-corp.com [trc-corp.com]
- 11. nexchem.co.uk [nexchem.co.uk]
Application Notes & Protocols: The Role of N-(prop-2-yn-1-yl)cyclohexanamine Scaffolds in the Development of Anti-Parkinson's Disease Therapeutics
I. Introduction: Targeting Monoamine Oxidase B in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the significant loss of dopaminergic neurons in the substantia nigra region of the brain.[1][2] This neuronal loss leads to a deficiency in the neurotransmitter dopamine, which is crucial for controlling movement, and results in the hallmark motor symptoms of PD, including bradykinesia, resting tremors, rigidity, and postural instability.[1][3][4]
A key therapeutic strategy in managing PD is to enhance and prolong the function of the remaining dopamine.[4] One of the most effective approaches is the inhibition of Monoamine Oxidase B (MAO-B), an enzyme predominantly located on the outer mitochondrial membrane that is responsible for the degradation of dopamine in the brain.[2][5] By inhibiting MAO-B, the catabolism of dopamine is reduced, leading to increased levels of this neurotransmitter in the synaptic cleft, which helps to alleviate the motor deficits in patients.[2][6]
The N-(prop-2-yn-1-yl)cyclohexanamine chemical scaffold has emerged as a critical pharmacophore in the design of novel and potent MAO-B inhibitors. The propargylamine moiety (prop-2-yn-1-yl group) is a well-established "warhead" that can interact with the active site of the MAO-B enzyme.[7] This guide provides a comprehensive overview of the application of this scaffold in anti-PD drug development, detailing its mechanism of action and providing robust protocols for its evaluation.
II. Mechanism of Action: Beyond Symptomatic Relief
The primary mechanism of action for this compound-based drugs is the selective inhibition of MAO-B. This inhibition prevents the breakdown of synaptic dopamine, thereby increasing its availability to stimulate postsynaptic receptors.[5][6] This action directly addresses the dopamine deficiency that causes the motor symptoms of PD.[3]
Beyond this symptomatic relief, MAO-B inhibitors are investigated for their potential neuroprotective properties.[2] The enzymatic breakdown of dopamine by MAO-B naturally produces reactive oxygen species (ROS), including hydrogen peroxide, which contribute to oxidative stress.[2] Oxidative stress is a known factor in the degeneration of dopaminergic neurons.[1] Therefore, inhibiting MAO-B not only preserves dopamine levels but may also slow the progression of neurodegeneration by reducing the production of harmful byproducts.[2]
Caption: Dopaminergic synapse showing MAO-B action and its inhibition.
III. Preclinical Evaluation Workflow: From Bench to Behavior
The development of a novel drug candidate based on the this compound scaffold follows a structured preclinical evaluation pipeline. This process is designed to rigorously assess the compound's potency, selectivity, mechanism, and potential therapeutic efficacy before any consideration for clinical trials.
Caption: A typical preclinical workflow for evaluating MAO-B inhibitors.
IV. Application Protocols: In Vitro Characterization
Protocol 1: Determination of MAO-B Inhibitory Potency (IC₅₀)
This protocol describes a high-throughput, fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human MAO-B.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-B-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a fluorescent signal. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test Compounds (dissolved in DMSO)
-
Positive Control: Selegiline or Rasagiline
-
MAO-B Substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in MAO-B Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Enzyme Addition: To each well of the 96-well plate, add 50 µL of hMAO-B enzyme solution diluted in assay buffer. Include wells for vehicle control (buffer + DMSO) and a no-enzyme control.
-
Inhibitor Incubation: Add 10 µL of the diluted test compound solutions to the appropriate wells.[8]
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.[8] Initiate the enzymatic reaction by adding 40 µL of this working solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of a test compound to protect neuronal cells from a neurotoxin-induced cell death, a key feature of potential disease-modifying drugs.
Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is selectively taken up by dopaminergic neurons and induces oxidative stress and apoptosis. A neuroprotective compound will increase cell viability in the presence of this toxin. Cell viability is quantified using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
6-hydroxydopamine (6-OHDA)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom cell culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control.
-
Toxin Induction: Add 6-OHDA to the wells to induce neurotoxicity (a pre-determined optimal concentration is required). Do not add 6-OHDA to the "no toxin" control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control (defined as 100% viability).
-
Plot cell viability (%) against compound concentration to evaluate the dose-dependent neuroprotective effect.
-
V. Data Summary: Quantifying Efficacy and Selectivity
Quantitative data should be systematically organized to allow for clear comparison between different derivatives of the this compound scaffold.
Table 1: In Vitro MAO Inhibitory Activity of this compound Derivatives
| Compound | hMAO-B IC₅₀ (µM) | hMAO-A IC₅₀ (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|
| Derivative 1 | 0.070 ± 0.002 | > 10 | > 142 |
| Derivative 2 | 0.066 ± 0.03 | > 10 | > 151 |
| Rasagiline (Control) | 0.085 ± 0.01 | 9.5 | 112 |
¹ Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). Data presented is hypothetical and based on published findings for similar compounds.[1][7][9]
Table 2: Neuroprotective Effects Against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (%) |
|---|---|
| Control (Untreated) | 100 ± 5.2 |
| 6-OHDA only | 48 ± 3.5 |
| 6-OHDA + Derivative 2 (1 µM) | 75 ± 4.1 |
| 6-OHDA + Derivative 2 (5 µM) | 88 ± 3.9 |
Data is representative and illustrates a dose-dependent protective effect.[7][9]
VI. In Vivo Evaluation: Validating Therapeutic Potential
After successful in vitro characterization, lead candidates are advanced to in vivo studies using animal models that replicate key pathological features of Parkinson's disease.
Animal Models:
-
MPTP Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to mice or non-human primates, where it causes a selective loss of dopaminergic neurons in the substantia nigra.[10][11]
-
6-OHDA Model: This model involves the direct, stereotaxic injection of 6-OHDA into the nigrostriatal pathway of rodents, typically creating a unilateral lesion.[10][12] This is a robust model for assessing motor deficits and the effects of therapeutic agents.[12]
Behavioral Assessments:
-
Rotarod Test: This test measures motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test: This test assesses general locomotor activity, exploration, and anxiety-like behavior.
-
Apomorphine-Induced Rotations (for unilateral 6-OHDA models): The dopamine agonist apomorphine causes animals with unilateral lesions to rotate contralaterally. A reduction in rotations following treatment indicates a therapeutic effect.[12][13]
VII. Conclusion and Future Perspectives
The this compound scaffold is a cornerstone in the rational design of selective and potent MAO-B inhibitors for the treatment of Parkinson's disease. The protocols and workflow detailed in this guide provide a robust framework for the systematic evaluation of novel drug candidates derived from this important chemical series. By combining rigorous in vitro characterization with validated in vivo models, researchers can effectively identify compounds that not only manage the debilitating motor symptoms of PD but may also offer crucial neuroprotective benefits.
Future research will likely focus on multi-target drug design, where the MAO-B inhibitory function is combined with other beneficial activities (e.g., anti-inflammatory, antioxidant) within a single molecule to provide a more holistic therapeutic approach to this complex neurodegenerative disease.
VIII. References
-
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PubMed. [Link]
-
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PubMed Central. [Link]
-
(PDF) Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. ResearchGate. [Link]
-
Animal Models of Parkinson's Disease. National Center for Biotechnology Information. [Link]
-
Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PubMed Central. [Link]
-
In vivo and in vitro models of Parkinson's disease. NEUROFIT. [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Semantic Scholar. [Link]
-
MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]
-
MAO-B Inhibitors. Parkinson's Foundation. [Link]
-
Parkinson's Disease Models. InnoSer. [Link]
-
Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. PubMed. [Link]
-
The Role of Monoamine Oxidase B Inhibitors in the Treatment of Parkinson's Disease-An Update. Monash University. [Link]
Sources
- 1. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 6. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 11. Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Reactivity of N-(prop-2-yn-1-yl)cyclohexanamine in Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of N-(prop-2-yn-1-yl)cyclohexanamine in common coupling reactions. The sterically demanding nature of the cyclohexyl group often necessitates careful optimization of reaction conditions to achieve desired outcomes. This document is designed to provide both mechanistic understanding and practical, actionable solutions to overcome these synthetic hurdles.
I. Understanding the Challenge: The Impact of Steric Hindrance
This compound is a valuable building block, but its secondary amine nature combined with the bulky cyclohexyl substituent can significantly impede the progress of several key coupling reactions. This steric bulk can hinder the approach of catalysts and reagents to the reactive alkyne and amine centers, leading to low yields, slow reaction rates, and the formation of side products. This guide will focus on troubleshooting three primary classes of reactions where these issues are prevalent: Sonogashira coupling, A³ (Aldehyde-Alkyne-Amine) coupling, and Glaser-Hay coupling.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
A. Sonogashira Coupling
The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides.[1] However, with substrates like this compound, challenges abound.
Q1: My Sonogashira coupling of this compound with an aryl bromide is sluggish and gives a low yield. What is the likely cause?
A1: The primary culprit is often the steric hindrance imparted by the cyclohexyl group, which can impede the crucial oxidative addition step at the palladium center.[2] This steric clash makes it difficult for the bulky palladium catalyst, often coordinated to phosphine ligands, to approach the aryl bromide. Additionally, the secondary amine can coordinate to the metal centers, potentially interfering with the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection is Critical: For sterically demanding substrates, the choice of phosphine ligand for the palladium catalyst is paramount. Bulky and electron-rich ligands are known to accelerate the oxidative addition and reductive elimination steps.[3] Consider switching from standard ligands like PPh₃ to more specialized ones.
Ligand Type Examples Rationale Buchwald-type Biarylphosphines XPhos, SPhos, RuPhos Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species.[3] Bulky Alkylphosphines P(t-Bu)₃, PCy₃ These are strongly electron-donating and bulky, enhancing catalytic activity. N-Heterocyclic Carbenes (NHCs) IPr, SIMes These are excellent σ-donors and can be more effective than phosphines in certain cases. -
Optimize the Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂(PPh₃)₂, consider using pre-formed, air-stable Pd(II) precatalysts that readily form the active monoligated Pd(0) catalyst. Examples include G3-XPhos or G3-SPhos precatalysts.
-
Solvent and Base Combination: The choice of solvent and base is not trivial. A more polar, coordinating solvent like DMF or DMA can sometimes be beneficial. For the base, a hindered, non-nucleophilic amine like diisopropylethylamine (DIPEA) or DBU can be more effective than triethylamine (TEA) in preventing side reactions.
Q2: I am observing a significant amount of homocoupled diyne (Glaser coupling product) in my Sonogashira reaction. How can I suppress this side reaction?
A2: The formation of a homocoupled diyne is a classic side reaction in Sonogashira couplings, catalyzed by the copper(I) co-catalyst.[4] This is particularly problematic when the desired cross-coupling is slow, as is often the case with sterically hindered substrates.
Troubleshooting Steps:
-
Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[4][5] Copper-free Sonogashira reactions are well-established and often provide cleaner results for complex substrates. These protocols typically require a higher catalyst loading of palladium and a suitable amine base. A recommended starting point is Pd(PPh₃)₄ with a base like piperidine or pyrrolidine in a solvent such as DMF.[5]
-
Slow Addition of the Alkyne: If a copper-catalyzed system is still desired, adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Rigorous Degassing: Oxygen promotes the oxidative Glaser-Hay coupling. Ensure your reaction is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
B. A³ (Aldehyde-Alkyne-Amine) Coupling
In the context of this guide, we consider this compound as the amine component in a subsequent A³ coupling to generate a more complex propargylamine. The low nucleophilicity and steric bulk of this secondary amine can be problematic.
Q1: When using this compound as the amine component in an A³ coupling, the reaction is very slow and I isolate mainly unreacted starting materials. What can I do?
A1: The rate-limiting step in this case is likely the formation of the iminium ion from the aldehyde and the sterically hindered secondary amine, or the subsequent nucleophilic attack of the copper acetylide on this bulky iminium ion.
Troubleshooting Steps:
-
Catalyst Choice and Loading: While copper salts are common, other metal catalysts can be more effective for hindered substrates.[6] Consider screening different catalysts. Increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol%) can also accelerate the reaction.
| Catalyst | Potential Advantage |
| CuI, CuBr, Cu(OTf)₂ | Standard, cost-effective choices. |
| Ag(I) salts (e.g., AgOTf) | Can be more efficient for hindered systems. |
| Au(I)/Au(III) complexes | Highly active but more expensive. |
| Lewis Acids (e.g., InCl₃, Sc(OTf)₃) | Can facilitate iminium ion formation. |
-
Reaction Temperature and Time: For sluggish reactions involving sterically hindered components, increasing the reaction temperature is a common and effective strategy. Monitor the reaction over a longer period (e.g., 24-48 hours). Microwave irradiation can also be a powerful tool to accelerate these couplings, often reducing reaction times from hours to minutes.[7]
-
Use of Additives: The addition of a Lewis acid (e.g., Zn(OTf)₂, Mg(OTf)₂) as a co-catalyst can help to activate the aldehyde and facilitate the formation of the iminium ion intermediate.
C. Glaser-Hay Coupling
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[8] While seemingly straightforward, achieving good yields with this compound can be challenging.
Q1: My Glaser-Hay coupling of this compound is giving a complex mixture of products and a low yield of the desired diyne. What are the likely side reactions?
A1: Besides the desired homocoupling, the reaction conditions for Glaser-Hay coupling (a copper salt, a base, and an oxidant, typically air) can promote side reactions. The secondary amine moiety can coordinate to the copper catalyst, potentially leading to catalyst deactivation or the formation of undesired complexes. Furthermore, oxidation of the amine or other sensitive functionalities may occur.
Troubleshooting Steps:
-
Optimize the Catalyst System: The classic Glaser conditions (CuCl, NH₄OH) can be harsh. The Hay modification, using a catalytic amount of a Cu(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent like acetone or dichloromethane, is generally milder and more efficient.[9]
-
Control the Oxygen Supply: While oxygen is the oxidant, an uncontrolled excess can lead to over-oxidation and side product formation. Running the reaction under a gentle stream of air or using a balloon of air, rather than bubbling air vigorously, can provide better control.
-
Solvent and Temperature: The choice of solvent can influence the solubility of the catalyst and substrate, affecting the reaction rate. Dichloromethane, acetone, or THF are common choices. Running the reaction at room temperature or slightly below may help to minimize side reactions.
-
Purification Challenges: The resulting diyne product will have two basic nitrogen atoms, which can make purification by silica gel chromatography challenging due to streaking. Consider using a neutral or basic alumina column, or an amine-deactivated silica gel for purification.
III. Experimental Protocols (Starting Points for Optimization)
The following protocols are generalized starting points and should be optimized for your specific substrate and reaction scale.
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize the formation of the Glaser homocoupling byproduct.
-
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Piperidine (as both base and solvent)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄.
-
Add piperidine (ensure it is degassed).
-
Add this compound.
-
Stir the reaction mixture at 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel or alumina).
-
Protocol 2: A³ Coupling with this compound
This protocol provides a starting point for the three-component coupling.
-
Reagents & Equipment:
-
Aldehyde (1.0 equiv)
-
This compound (1.1 equiv)
-
Terminal alkyne (1.2 equiv)
-
CuI (5 mol%)
-
Toluene or Dioxane (anhydrous)
-
Sealed reaction vessel (e.g., microwave vial)
-
Magnetic stirrer
-
-
Procedure:
-
To a sealed reaction vessel, add the aldehyde, this compound, terminal alkyne, and CuI.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with aqueous ammonia solution to remove the copper catalyst.
-
Perform a standard aqueous workup and purify by column chromatography.
-
IV. Visualizing Reaction Mechanisms and Troubleshooting
Sonogashira Catalytic Cycle and Points of Steric Inhibition
Caption: Sonogashira catalytic cycle highlighting steric hindrance.
Troubleshooting Workflow for Low Sonogashira Yield
Caption: Troubleshooting workflow for low Sonogashira yield.
V. References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46–49 (2002).
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007).
-
Billingsley, K. L., Anderson, K. W. & Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Sonogashira Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.45 , 3484–3488 (2006).
-
Al-Zoubi, R. M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.11 , 5895-5929 (2021).
-
A3 coupling reaction - Wikipedia. Available at: [Link]. (Accessed: 24th January 2026)
-
Biswas, K., Khatun, N. & Basu, B. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Org. Biomol. Chem.12 , 5951-5959 (2014).
-
Zhan, M. et al. Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Adv.5 , 35051-35055 (2015).
-
Shaikh, N. S. et al. Recent Advances in the A Coupling Reactions and their Applications. ChemistrySelect4 , 11256-11276 (2019).
-
Glaser coupling - Wikipedia. Available at: [Link]. (Accessed: 24th January 2026)
-
Siemsen, P., Livingston, R. C. & Diederich, F. Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angew. Chem. Int. Ed.39 , 2632–2657 (2000).
-
Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine - Taylor & Francis. Available at: [Link]. (Accessed: 24th January 2026)
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. repository.fit.edu [repository.fit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Loading for N-(prop-2-yn-1-yl)cyclohexanamine Reactions
Welcome to the technical support center for the synthesis of N-(prop-2-yn-1-yl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of catalyst loading for this specific reaction. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring high yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding catalyst selection and reaction setup.
Q1: What are the most common and effective catalysts for the synthesis of this compound?
A1: The synthesis of this compound, a propargylamine, is typically achieved through the N-alkylation of cyclohexanamine with a propargyl halide (e.g., propargyl bromide). While this reaction can proceed without a catalyst, the use of a catalyst is highly recommended to improve reaction rates and yields. Copper-based catalysts are the most widely employed due to their cost-effectiveness and high reactivity.[1][2][3] Specifically, copper(I) salts like copper(I) iodide (CuI) and copper(I) bromide (CuBr) are frequently used.[4] Other transition metals such as gold, palladium, and iron have also been reported for propargylamine synthesis, often in the context of multi-component reactions or for specific substrate scopes.[3][4][5] For direct N-alkylation, copper catalysts remain the industry standard.
Q2: What is a typical starting catalyst loading (mol%) for this reaction?
A2: For initial experiments, a catalyst loading of 1-5 mol% of a copper(I) salt is a common starting point.[1] For instance, a solvent-free synthesis of propargylamines using a silica-supported copper catalyst found optimal results at 1 mol%.[1] Another example utilizing copper(II) chloride for the coupling of cyclohexanone, amines, and alkynes reported the best outcomes with 5 mol% of the catalyst.[1] It is crucial to note that the optimal loading can be highly dependent on the specific catalyst, solvent, and temperature used.
Q3: Should I use a homogeneous or heterogeneous catalyst?
A3: The choice between a homogeneous and heterogeneous catalyst depends on the specific requirements of your synthesis.
-
Homogeneous catalysts , such as CuI and CuBr, are soluble in the reaction mixture, leading to high activity and good reproducibility. However, their removal from the final product can be challenging.
-
Heterogeneous catalysts , such as copper nanoparticles supported on materials like magnetite or silica, offer the significant advantage of easy separation and recyclability.[1][2] This can simplify the workup procedure and reduce metal contamination in the final product.[2] However, they might exhibit lower activity compared to their homogeneous counterparts and can be more complex to prepare.
For initial lab-scale synthesis, a simple homogeneous copper(I) catalyst is often sufficient. For larger-scale production or green chemistry applications, developing a heterogeneous catalytic system is a worthwhile endeavor.
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving common experimental issues.
Q4: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?
A4: Low or no conversion is a frequent issue. Here's a systematic approach to troubleshoot it:
-
Insufficient Catalyst Loading: The initial catalyst loading might be too low. Incrementally increase the catalyst loading, for example, from 1 mol% to 3 mol% and then to 5 mol%. Monitor the reaction progress at each stage.
-
Catalyst Deactivation: Copper catalysts can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Catalyst deactivation can also occur through ligand modification if ligands are used.[6]
-
Inadequate Temperature: The reaction may require more thermal energy. If you are running the reaction at room temperature, consider gently heating it to 40-60 °C. Many propargylamine syntheses are performed at elevated temperatures, sometimes as high as 120 °C in solvent-free conditions.[1]
-
Poor Reagent Quality: Ensure the purity of your cyclohexanamine and propargyl bromide. Impurities can interfere with the catalyst. Propargyl bromide itself can be unstable and should be handled with care.[7]
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low reaction conversion.
Q5: I am observing significant side product formation. What are these byproducts and how can I minimize them?
A5: A common side reaction in propargylamine synthesis is the formation of 1,3-diynes (homocoupling of the alkyne).[2] Another potential issue is over-alkylation, leading to the formation of a quaternary ammonium salt.
-
Minimizing 1,3-Diyne Formation: This side reaction is often catalyzed by the copper species, especially in the presence of oxygen.
-
Optimize Catalyst Loading: An excessively high catalyst concentration can promote this side reaction. If you are using a high loading (e.g., > 5 mol%), try reducing it.
-
Strictly Inert Atmosphere: The presence of oxygen can significantly contribute to the homocoupling of alkynes. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.
-
-
Preventing Over-alkylation: The product, this compound, is also a nucleophile and can react with another molecule of propargyl bromide to form a quaternary ammonium salt.
-
Control Stoichiometry: Use a slight excess of cyclohexanamine relative to propargyl bromide (e.g., 1.1 to 1 equivalents).
-
Slow Addition: Add the propargyl bromide slowly to the reaction mixture containing the cyclohexanamine and catalyst. This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.
-
Q6: The reaction works, but the yield is inconsistent. How can I improve reproducibility?
A6: Inconsistent yields often point to subtle variations in reaction setup and reagents.
-
Standardize Reagent Quality and Handling: Use reagents from the same batch for a series of experiments. Ensure propargyl bromide is fresh or has been stored properly to avoid degradation.
-
Precise Catalyst Loading: Accurately weigh your catalyst. For small-scale reactions, consider preparing a stock solution of the catalyst in an anhydrous solvent to ensure accurate dispensing.
-
Consistent Reaction Conditions: Maintain a consistent temperature using a controlled heating mantle or oil bath. Ensure efficient and consistent stirring throughout the reaction.
-
Moisture Control: Even trace amounts of water can affect the catalyst's performance. Dry your glassware thoroughly and use anhydrous solvents.
Section 3: Experimental Protocols and Data
Optimized Catalyst Loading Screening Protocol
This protocol outlines a general procedure for screening catalyst loading to optimize the synthesis of this compound.
-
Preparation: In a series of oven-dried reaction vials, add a magnetic stir bar to each.
-
Catalyst Addition: To each vial, add the desired amount of copper(I) iodide (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Reagent Addition: In each vial, add cyclohexanamine (1.1 mmol) and a suitable anhydrous solvent (e.g., acetonitrile or toluene, 2 mL).
-
Inert Atmosphere: Seal the vials and purge with nitrogen or argon for 5-10 minutes.
-
Reaction Initiation: While stirring, add propargyl bromide (1.0 mmol) to each vial.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 40 °C) and monitor the progress by TLC or GC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).
-
Workup and Analysis: Once the reaction is complete (or has reached a plateau), quench the reaction, perform a standard workup, and analyze the crude product to determine the yield and purity for each catalyst loading.
Table 1: Catalyst Loading Optimization Data (Illustrative)
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Notes |
| CuI | 0.5 | 40 | 8 | 65 | 90 | Slow reaction rate. |
| CuI | 1.0 | 40 | 4 | 95 | 92 | Good balance of rate and selectivity. |
| CuI | 2.0 | 40 | 2 | >99 | 88 | Faster reaction, slight increase in side products. |
| CuI | 5.0 | 40 | 1 | >99 | 80 | Very fast, but significant 1,3-diyne formation observed. |
Reaction Pathway
Caption: Simplified reaction scheme for the synthesis of this compound.
References
- Biswas, P., & Mandal, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(33), 19433-19449.
- García, P., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6259.
- Pal, M., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(33), 19433-19449.
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link]
- Ordóñez, M., et al. (2021). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling.
- Zani, L., & Bolm, C. (2006). The A³-coupling of aldehydes, alkynes and amines.
-
Wikipedia. (2023). Propargyl bromide. Retrieved from [Link]
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
- Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(49), 17707–17710.
- Chen, Y., et al. (2018). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Propargylic amine synthesis by amination [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propargyl bromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Impurity Removal in N-(prop-2-yn-1-yl)cyclohexanamine Synthesis
Welcome to the technical support center for the synthesis and purification of N-(prop-2-yn-1-yl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of removing catalyst impurities from reaction mixtures. The synthesis of propargylamines, such as this compound, often relies on transition metal catalysts.[1][2] While essential for the reaction, residual catalyst can interfere with downstream applications and compromise the purity of the final product.[3][4]
This resource provides a combination of frequently asked questions for quick reference and detailed troubleshooting guides for in-depth problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound and what kind of impurities should I expect?
A1: The synthesis of this compound, a type of propargylamine, is often achieved through a multicomponent reaction known as the A³ coupling (Aldehyde-Alkyne-Amine).[2][5][6] The most prevalent catalysts for this transformation are copper- and palladium-based.[1][7] You should anticipate impurities such as residual metal salts (e.g., CuI, CuCl, Pd(OAc)₂), catalyst complexes with reactants or products, and potential byproducts from side reactions.[8][9]
Q2: My final product has a persistent color, even after initial workup. Is this related to catalyst impurities?
A2: Yes, a persistent color (often dark red, brown, or green) in your purified product is a strong indicator of residual metal catalyst contamination.[10] For instance, copper complexes can impart a distinct color to the final product.[11]
Q3: Can I remove catalyst impurities by simple filtration?
A3: Simple filtration is generally only effective for heterogeneous catalysts that are insoluble in the reaction mixture. For homogeneous catalysts, which are soluble, this method is ineffective.[4] However, filtration through a pad of Celite® can sometimes help remove finely divided metal particles or precipitated salts.[12][13]
Q4: Are there any "quick and easy" methods for removing minor catalyst impurities?
A4: For minor impurities, washing the organic layer with a chelating agent solution, such as aqueous EDTA, can be effective for sequestering metal ions.[13] Another approach is to wash with an aqueous ammonia solution, which can form a complex with copper and extract it into the aqueous phase.[13]
Troubleshooting Guides
Issue 1: Persistent Copper Contamination
Copper catalysts are widely used due to their low cost and high reactivity.[1] However, their removal can be challenging.
This method is based on the principle of forming a stable, water-soluble complex with the copper ions, thereby facilitating their extraction from the organic phase.
Experimental Protocol:
-
After the reaction is complete, quench the reaction mixture with an appropriate solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt (0.5 M). Repeat the washing 2-3 times.
-
Follow with a wash using brine (saturated NaCl solution) to remove residual EDTA.[5]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
Causality: EDTA is a hexadentate ligand that forms a very stable, water-soluble complex with Cu²⁺ ions, effectively pulling them from the organic phase into the aqueous phase.
Metal scavengers are solid supports functionalized with ligands that have a high affinity for specific metals. This method is highly efficient and can reduce metal contamination to very low levels.
Experimental Protocol:
-
Following the initial workup (e.g., filtration of any solids), dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a commercially available copper scavenger resin (e.g., silica-based with thiol or amine functionalities). The amount of scavenger will depend on the expected level of contamination (typically a 5-10 fold molar excess relative to the residual copper).
-
Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Filter off the scavenger resin and wash it with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
Data Presentation: Comparison of Copper Removal Techniques
| Method | Efficiency | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | Moderate to High | Inexpensive, simple setup | May require multiple washes, can be less effective for certain complexes |
| Solid-Phase Scavenging | High to Very High | High selectivity, easy removal of scavenger | Higher cost of scavenger resins |
| Column Chromatography | High | Can also remove other impurities | Can be time-consuming and require large solvent volumes |
Issue 2: Persistent Palladium Contamination
Palladium catalysts are highly effective but are also expensive and toxic, making their removal critical, especially in pharmaceutical applications.[3][4]
This technique involves converting the soluble palladium catalyst into an insoluble form that can be easily removed by filtration.
Experimental Protocol:
-
After the reaction, cool the mixture to room temperature.
-
Add a solution of a precipitating agent, such as 1,2-ethanedithiol or sodium borohydride, dropwise while stirring.
-
A dark precipitate of palladium sulfide or elemental palladium should form.
-
Stir for an additional 30-60 minutes to ensure complete precipitation.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the Celite® pad with the reaction solvent to recover any adsorbed product.
-
Proceed with the standard aqueous workup of the filtrate.
Causality: The added reagents react with the soluble palladium species to form insoluble palladium salts or elemental palladium, which can then be physically separated from the reaction mixture.
Activated carbon has a high surface area and can effectively adsorb residual palladium catalysts.
Experimental Protocol:
-
Dilute the reaction mixture with a suitable solvent.
-
Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stir the suspension at room temperature or slightly elevated temperature for 1-3 hours.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the Celite® pad with the solvent.
-
Concentrate the filtrate to obtain the purified product.
Trustworthiness: Always test these removal methods on a small scale first to ensure they are compatible with your specific product and do not lead to degradation. The efficiency of removal should be quantified by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Visualizations
Troubleshooting Workflow for Catalyst Removal
Caption: Step-by-step workflow for catalyst removal using a solid-phase scavenger.
References
-
SciSpace. (n.d.). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Retrieved from [Link]
-
PubMed. (2021). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
-
Refining Community. (2010). Contamination in Amine Systems. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3.1: A3 Coupling Reaction. Retrieved from [Link]
-
Wiley Online Library. (2016). Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
ResearchGate. (2012). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. Retrieved from [Link]
-
MDPI. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]
-
ResearchGate. (n.d.). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant TroubleShooting. Retrieved from [Link]
-
National Institutes of Health. (2012). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Retrieved from [Link]
-
SAMCO. (n.d.). What's the Best Way to Remove Copper from Industrial Wastewater?. Retrieved from [Link]
-
ResearchGate. (n.d.). Is there another way to get rid of the remnants of the copper catalyst?. Retrieved from [Link]
-
Wikipedia. (n.d.). A3 coupling reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
MDPI. (2023). Innovative Syntheses and Reactivity of Propiolamidines. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) How to Limit Amine Systems Failures. Retrieved from [Link]
-
ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
-
Semantic Scholar. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Quora. (n.d.). How are impurities removed from copper during the refining process?. Retrieved from [Link]
-
Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Retrieved from [Link]
Sources
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 2. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 7. One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. spinchem.com [spinchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Amine Protecting Group Strategies for N-(prop-2-yn-1-yl)cyclohexanamine
Welcome to the technical support center for synthetic strategies involving the protection of N-(prop-2-yn-1-yl)cyclohexanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of multistep synthesis with this versatile building block. Here, we will dissect the critical decision-making processes, troubleshoot common experimental hurdles, and provide robust, field-proven protocols to ensure the success of your synthetic campaigns.
The Challenge: Balancing Reactivity
This compound presents a unique synthetic challenge due to the presence of two distinct reactive sites: a nucleophilic secondary amine and a terminal alkyne. The amine's reactivity often interferes with desired transformations at the alkyne or other parts of the molecule, necessitating a reliable protection strategy.[1][2] The choice of a suitable protecting group is paramount, as it must be stable to the planned downstream reaction conditions while being removable without affecting the sensitive propargyl group.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing a protecting group for this compound?
A1: The selection process hinges on the principle of orthogonality .[1][3][4] You must consider:
-
Downstream Reaction Conditions: Will your subsequent steps involve strong acids, bases, nucleophiles, or hydrogenation? The protecting group must be stable under these conditions.
-
Alkyne Integrity: The chosen protection and deprotection conditions must not compromise the terminal alkyne. For instance, catalytic hydrogenation for Cbz deprotection can also reduce the alkyne if not carefully controlled.
-
Overall Synthetic Strategy: If other protecting groups are present in your molecule, you'll need a strategy that allows for the selective removal of one group without affecting the others.[3][4]
Q2: Which protecting groups are generally most compatible with the propargyl functionality?
A2: Carbamates and sulfonamides are the most widely employed and compatible protecting groups.[4][5]
-
tert-Butoxycarbonyl (Boc): Excellent choice due to its stability to a wide range of non-acidic reagents and its clean, acid-labile deprotection.[6][7]
-
Carboxybenzyl (Cbz or Z): A robust group, stable to acidic and basic conditions.[5] However, its removal via hydrogenolysis requires careful catalyst selection and monitoring to prevent over-reduction of the alkyne.
-
p-Toluenesulfonyl (Tosyl or Ts): Forms a very stable sulfonamide that is resistant to a broad spectrum of reagents.[8] Its removal often requires harsh reductive conditions, which may not always be suitable.[8][9]
Q3: Can I proceed with reactions on the alkyne (e.g., Sonogashira coupling) without protecting the amine?
A3: It is highly inadvisable. The secondary amine is a potent nucleophile and base, which can interfere with the catalytic cycle of many cross-coupling reactions, leading to side reactions, catalyst deactivation, and low yields. Protection of the amine as a carbamate or sulfonamide renders it non-nucleophilic and non-basic, thus ensuring the desired reactivity at the alkyne.[1]
Troubleshooting Guide
Issue 1: Incomplete Protection Reaction (Low Yield of Protected Amine)
-
Question: I am attempting a Boc protection of this compound using Boc-anhydride (Boc₂O) and triethylamine (TEA) in dichloromethane (DCM), but the reaction is sluggish and gives a low yield. What could be the problem?
-
Answer:
-
Base Strength: While TEA is a common base, for sterically hindered secondary amines, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) as a catalyst can significantly improve the reaction rate.[6]
-
Solvent Choice: Ensure your solvent is anhydrous. Water can hydrolyze the Boc-anhydride. Acetonitrile or tetrahydrofuran (THF) are also excellent solvent choices and can sometimes improve solubility and reaction rates.[6]
-
Reaction Temperature: These reactions are often run at room temperature, but gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion.[6]
-
Reagent Purity: Ensure the purity of your starting amine and the Boc-anhydride.
-
Issue 2: Unwanted Side Reactions During Deprotection
-
Question: I am trying to deprotect a Boc-protected this compound using trifluoroacetic acid (TFA) in DCM, but I am observing some decomposition of my product. Why is this happening?
-
Answer:
-
Cation Scavengers: The deprotection of the Boc group generates a tert-butyl cation, which is a reactive electrophile.[5][7] This cation can be trapped by the electron-rich alkyne, leading to side products. The inclusion of a cation scavenger, such as triethylsilane (TES) or anisole, in the reaction mixture is crucial to prevent this.
-
Reaction Time and Temperature: Over-exposure to strong acid can lead to degradation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Performing the reaction at 0 °C can also mitigate side reactions.
-
-
Question: During the hydrogenolysis of my Cbz-protected amine, I am losing the alkyne functionality. How can I prevent this?
-
Answer:
-
Catalyst Choice: The choice of catalyst is critical. Palladium on calcium carbonate, poisoned with lead (Lindlar's catalyst), is often used to prevent the over-reduction of alkynes. Alternatively, using a deactivated catalyst or a lower loading of standard Pd/C can be effective.
-
Hydrogen Pressure: Use a low hydrogen pressure (e.g., a balloon of H₂) rather than a high-pressure hydrogenation apparatus.
-
Reaction Monitoring: Carefully monitor the reaction progress and stop it immediately upon consumption of the starting material to avoid further reduction of the alkyne.
-
Issue 3: Difficulty in Removing a Tosyl (Ts) Protecting Group
-
Question: I have a Ts-protected this compound, and I am struggling to remove the tosyl group without degrading my molecule. What are my options?
-
Answer:
-
Reductive Cleavage: Tosyl groups are notoriously robust. Standard conditions for their removal involve harsh reducing agents like sodium in liquid ammonia or sodium naphthalenide.[9] These conditions may not be compatible with other functional groups in your molecule.
-
Alternative Reductive Methods: Milder reductive conditions using samarium(II) iodide or magnesium in methanol have been reported for sulfonamide cleavage and might be more suitable.[8]
-
Strategic Choice: Due to the harsh deprotection conditions, it is often advisable to choose a tosyl group only when its extreme stability is required for the synthetic route. For most cases, a carbamate protecting group offers a better balance of stability and ease of removal.
-
Visualizing the Strategy: Selecting Your Protecting Group
The choice of protecting group is a critical decision point in your synthesis. The following flowchart can guide your selection based on the planned downstream reaction conditions.
Caption: Decision tree for selecting an amine protecting group.
Comparison of Common Protecting Groups
| Protecting Group | Protection Reagent | Protection Conditions | Deprotection Conditions | Stability & Compatibility Notes |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, DIPEA, DMAP), RT, in DCM or THF | Strong acid (TFA, HCl)[10] | Stable to base, nucleophiles, and hydrogenation. Acid-labile.[7] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, TEA), 0 °C to RT, in a biphasic or organic solvent[5] | Catalytic hydrogenation (H₂, Pd/C)[5][10] | Stable to acid and base. Sensitive to reduction.[11] |
| Ts | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., Pyridine, TEA), 0 °C to RT, in DCM[8] | Harsh reduction (e.g., Na/NH₃, Mg/MeOH)[8][9] | Very stable to a wide range of conditions, including strong acids and bases.[8] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
Caption: General workflow for Boc protection.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected amine.
Protocol 2: Acidic Deprotection of Boc-Protected Amine
Step-by-Step Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM (~0.1 M).
-
Add a cation scavenger, such as triethylsilane (TES, 3.0 eq).
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
Re-dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to afford the deprotected amine.
Protocol 3: Cbz Protection of this compound
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as THF or a biphasic mixture of ethyl acetate and water.
-
Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains low.
-
Stir vigorously at 0 °C to room temperature for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer (if biphasic) or extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the Cbz-protected amine.[12]
Protocol 4: Deprotection of Cbz-Protected Amine via Hydrogenolysis
Step-by-Step Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Add the palladium catalyst (e.g., 10% Pd/C, ~5-10 mol% loading). For substrates with alkynes, consider using Lindlar's catalyst.
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or at 1 atm pressure).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction carefully by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. Protective Groups. Retrieved from [Link]
-
Wikipedia. Protecting group. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2024, March 19). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Retrieved from [Link]
- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Organic Chemistry Portal. p-Toluenesulfonamides. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
Journal of Natural Products. CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Retrieved from [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]
-
Common Organic Chemistry. Cbz Protection (Cbz-Cl). Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amino Protecting Groups Stability [organic-chemistry.org]
- 12. Cbz Protection (Cbz-Cl) [commonorganicchemistry.com]
Validation & Comparative
A Head-to-Head Comparison for the Synthetic Chemist: N-(prop-2-yn-1-yl)cyclohexanamine vs. N-allylcyclohexylamine
Abstract
In the landscape of synthetic organic chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. N-(prop-2-yn-1-yl)cyclohexanamine and N-allylcyclohexylamine represent two closely related, yet functionally distinct, secondary amines that offer unique synthetic handles for molecular elaboration. Both share a common cyclohexylamine core, a structural motif present in numerous bioactive molecules, but differ in their unsaturated appendage: a terminal alkyne versus a terminal alkene. This guide provides a head-to-head comparison of these two reagents, delving into their synthesis, comparative reactivity, and strategic applications, supported by representative experimental protocols and data to inform the research chemist's selection process.
Introduction: The Alkene and the Alkyne as Strategic Linchpins
This compound (herein referred to as N-PC ) and N-allylcyclohexylamine (N-AC ) are bifunctional molecules that provide chemists with both a nucleophilic secondary amine and a reactive unsaturated carbon-carbon bond. The fundamental difference between the sp-hybridized carbons of the alkyne in N-PC and the sp²-hybridized carbons of the alkene in N-AC dictates their divergent chemical reactivity and, consequently, their utility in synthesis.
The propargylamine moiety in N-PC is a cornerstone of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile and highly efficient formation of stable triazole rings.[1] This reaction's reliability and orthogonality have made propargylamines invaluable in drug discovery, chemical biology, and materials science.[2][3] Conversely, the allylamine group in N-AC is a versatile substrate for a host of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, and is amenable to a wide range of classical alkene transformations.[4] Allylamines are also a recognized pharmacophore, notably in the class of antifungal agents.[5]
This guide will dissect these differences to provide a clear rationale for choosing one reagent over the other for a specific synthetic goal.
Comparative Synthesis: Accessibility and Preparation
Both N-PC and N-AC are readily prepared via the nucleophilic substitution of cyclohexylamine with the corresponding electrophile, propargyl bromide/chloride or allyl bromide/chloride. The general approach involves a standard N-alkylation protocol.
General Causality: The choice of base and solvent is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrohalic acid formed during the reaction without competing with the primary amine nucleophile. An aprotic polar solvent like acetone or DMF facilitates the Sₙ2 reaction by solvating the cation of the base while leaving the nucleophile relatively free.[6][7] Over-alkylation to the tertiary amine is a potential side reaction but can be minimized by using a slight excess of the amine or carefully controlling the stoichiometry.
Protocol 1: Synthesis of this compound (N-PC)
This protocol is adapted from a general procedure for the propargylation of amines.[8]
-
Reactants:
-
Cyclohexylamine (1.0 eq.)
-
Propargyl bromide (80% solution in toluene, 1.1 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Acetone (solvent)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add cyclohexylamine and acetone.
-
Add potassium carbonate to the solution.
-
Slowly add propargyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 40°C and stir for 12-16 hours, monitoring by TLC until the starting amine is consumed.
-
After cooling to room temperature, filter the solid K₂CO₃ and salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield N-PC .
-
-
Expected Yield: 65-85%[8]
The synthesis of N-AC follows an analogous procedure using allyl bromide as the electrophile. Both starting materials are commercially available and relatively inexpensive, making these building blocks highly accessible.
Head-to-Head Reactivity & Applications
The synthetic utility of N-PC and N-AC diverges significantly based on the unique reactivity of their unsaturated functional groups.
The Alkyne's Forte: Cycloadditions and C-H Functionalization
The terminal alkyne of N-PC is defined by its acidity (pKa ≈ 25) and its linear geometry, which makes it an exceptional substrate for reactions that form new rings and extend carbon chains.
Key Application: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of "click chemistry," forming a 1,4-disubstituted 1,2,3-triazole with exceptional fidelity and yield.[1] This reaction is a cornerstone of bioconjugation and medicinal chemistry due to its mild conditions and tolerance of a vast range of functional groups.
-
Causality: The copper(I) catalyst activates the terminal alkyne, facilitating a [3+2] cycloaddition with an organic azide that is otherwise extremely slow. The use of a reducing agent like sodium ascorbate in situ maintains the active Cu(I) oxidation state, while a ligand such as THPTA stabilizes the catalyst and accelerates the reaction, particularly in aqueous media.[9]
Protocol 2: CuAAC Reaction of N-PC with Benzyl Azide
This protocol is based on established procedures for CuAAC reactions.[10]
-
Reactants:
-
This compound (N-PC , 1.0 eq.)
-
Benzyl azide (1.05 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.)
-
Sodium ascorbate (0.1 eq.)
-
Solvent: 1:1 mixture of water and tert-butanol
-
-
Procedure:
-
In a vial, dissolve N-PC and benzyl azide in the water/tert-butanol solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a yellow-orange color.
-
Stir the reaction vigorously at room temperature for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the product by flash column chromatography to yield the triazole product.
-
-
Expected Yield: >90%[11]
The Alkene's Domain: Palladium-Catalyzed Cross-Coupling
The terminal alkene in N-AC is an ideal partner for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.
Key Application: The Heck Reaction
The Heck reaction couples the alkene with an aryl or vinyl halide to form a substituted alkene, typically with high trans selectivity.[4] This reaction is a workhorse in the synthesis of complex organic molecules and pharmaceuticals.
-
Causality: The reaction proceeds via a catalytic cycle involving: (1) oxidative addition of the aryl halide to a Pd(0) complex, (2) migratory insertion of the alkene into the Pd-aryl bond, (3) β-hydride elimination to release the product, and (4) reductive elimination of HX with a base to regenerate the Pd(0) catalyst. The choice of ligand is crucial for catalyst stability and reactivity.
Protocol 3: Heck Reaction of N-AC with Iodobenzene
This protocol is a representative procedure based on Heck reactions of similar allylic amine substrates.
-
Reactants:
-
N-allylcyclohexylamine (N-AC , 1.2 eq.)
-
Iodobenzene (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
Triphenylphosphine (PPh₃, 0.04 eq.)
-
Triethylamine (Et₃N, 2.0 eq.)
-
Acetonitrile (CH₃CN, solvent)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate, triphenylphosphine, and acetonitrile.
-
Add iodobenzene, N-AC , and triethylamine to the flask.
-
Heat the mixture to 80°C and stir for 8-12 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the cinnamylamine derivative.
-
-
Expected Yield: 70-90%
Quantitative Performance Summary
The choice between N-PC and N-AC often comes down to the desired transformation and the required efficiency. The following table summarizes typical performance metrics for their flagship reactions.
| Feature | This compound (N-PC) | N-allylcyclohexylamine (N-AC) | Causality & Field Insights |
| Primary Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Palladium-Catalyzed Heck Reaction | CuAAC: An exceptionally reliable cycloaddition. Heck: A powerful C-C bond formation, but can require more optimization. |
| Typical Yield | 90-98%[11] | 70-90% | CuAAC is often referred to as a "perfect" reaction due to its near-quantitative yields under optimized conditions. Heck reaction yields can be more substrate-dependent. |
| Reaction Time | 1-4 hours[12] | 8-16 hours | CuAAC reactions are typically faster, often reaching completion at room temperature in a few hours. Heck reactions usually require elevated temperatures and longer reaction times. |
| Catalyst Loading | 0.5-5 mol% Cu(I)[12] | 1-5 mol% Pd(0) | Both reactions are catalytic, but palladium is a more expensive precious metal than copper, which can be a consideration for large-scale synthesis. |
| Orthogonality | High: Reacts specifically with azides. | Moderate: Can undergo other alkene reactions. | The alkyne-azide reaction is highly specific, making N-PC ideal for complex molecules where side reactions must be avoided. The alkene in N-AC can be susceptible to isomerization or other transformations under certain conditions. |
Conclusion and Strategic Recommendations
The choice between this compound and N-allylcyclohexylamine is a strategic one, guided by the desired synthetic outcome.
-
Choose this compound (N-PC) when your strategy involves:
-
Bioconjugation or labeling: The CuAAC reaction is unparalleled for its efficiency and biocompatibility.
-
Modular synthesis: When you need a robust and near-quantitative linking reaction to assemble complex fragments.
-
Accessing triazole-containing scaffolds: Triazoles are important pharmacophores, and N-PC is a direct precursor.
-
-
Choose N-allylcyclohexylamine (N-AC) when your synthesis requires:
-
Formation of a C(sp²)-C(sp²) bond: The Heck reaction is a classic and powerful tool for this transformation.
-
Access to functionalized cinnamylamine structures: These are common motifs in pharmacologically active compounds.
-
A versatile handle for multiple alkene transformations: The allyl group can be further functionalized via metathesis, dihydroxylation, epoxidation, etc., offering a wider range of downstream possibilities beyond the initial coupling.
-
Ultimately, both molecules are valuable assets in the synthetic chemist's toolbox. By understanding their fundamental reactivity differences, researchers can make informed decisions to streamline their synthetic routes and accelerate the discovery and development of new chemical entities.
References
-
PLOS (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available at: [Link]
-
ResearchGate (2023). CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide. Available at: [Link]
-
Future Medicinal Chemistry (2023). Propargylamine: an important moiety in drug discovery. Available at: [Link]
-
ACS Publications (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Available at: [Link]
-
ACS Publications (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available at: [Link]
-
ResearchGate. Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl.... Available at: [Link]
-
National Institutes of Health (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Available at: [Link]
-
ResearchGate. Electrochemical cyclohexylamine N‐alkylation with formaldehyde over.... Available at: [Link]
-
ResearchGate. Scheme 3. Selective silylation of propargyl chloride (1a) and.... Available at: [Link]
-
National Institutes of Health (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]
-
Semantic Scholar (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]
-
National Institutes of Health (2016). CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. Available at: [Link]
-
MDPI (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Available at: [Link]
-
RSC Publishing (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Available at: [Link]
-
National Institutes of Health (1990). Pharmacology of the allylamines. Available at: [Link]
-
ACS Publications (2019). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Available at: [Link]
-
ACS Publications (2026). Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. Available at: [Link]
-
RSC Publishing. . Available at: [Link]
-
National Institutes of Health (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Thieme. P. Margaretha Propargylic chlorides 1 are valuable synthons in alkylation reactions. In analogy to allylic chlorides, they can u. Available at: [Link]
Sources
- 1. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mass Spectrometry Analysis for Confirmation of N-(prop-2-yn-1-yl)cyclohexanamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(prop-2-yn-1-yl)cyclohexanamine is a secondary amine containing both a cyclohexyl and a propargyl group. This structure presents an interesting scaffold for further chemical modifications, particularly through click chemistry on the terminal alkyne, making it a valuable intermediate in medicinal chemistry and materials science. The synthesis of this compound, typically via N-alkylation of cyclohexylamine with a propargyl halide, can result in a mixture of the desired secondary amine, unreacted starting materials, and potential over-alkylation products. Therefore, robust analytical methodologies are crucial for reaction monitoring and final product confirmation.
This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of this compound and its reaction products. We will delve into the practical and theoretical considerations of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into experimental design and data interpretation. Furthermore, we will briefly explore alternative analytical techniques to provide a comprehensive analytical landscape.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct alkylation of cyclohexylamine. This reaction involves the nucleophilic attack of the primary amine on an electrophilic propargyl source.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the N-alkylation of amines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexylamine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents) as a base, and a suitable solvent such as acetonitrile.
-
Reagent Addition: Heat the mixture to reflux with vigorous stirring. Add propargyl bromide (1.1 equivalents) dropwise to the refluxing mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Mass Spectrometry Analysis: A Comparative Approach
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the reaction mixture, and the required sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Analyte Suitability | Good for volatile, non-polar compounds. Secondary amines can be challenging due to polarity and may require derivatization.[2] | Ideal for polar, less volatile, and thermally labile compounds.[2] |
| Sample Preparation | Often requires derivatization for polar analytes like secondary amines to improve volatility and chromatographic peak shape. | Generally requires less sample preparation; often just dilution and filtration.[3] |
| Sensitivity | Can achieve good sensitivity, especially with selected ion monitoring (SIM). | Typically offers higher sensitivity, particularly in multiple reaction monitoring (MRM) mode.[2] |
| Ionization Technique | Primarily Electron Ionization (EI). | Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Fragmentation | EI provides extensive, reproducible fragmentation patterns useful for library matching and structural elucidation.[4] | ESI is a soft ionization technique, often resulting in a prominent protonated molecule [M+H]+. Fragmentation is induced in a collision cell (MS/MS).[5][6] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] However, the direct analysis of secondary amines like this compound by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity.[3] To overcome these issues, a derivatization step is often necessary to convert the amine into a less polar and more volatile derivative.
Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of a secondary amine.
Electron Ionization (EI) is a high-energy ionization technique that leads to extensive fragmentation. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[7]
For this compound (Molecular Weight: 151.25 g/mol ), the following key fragments are expected:
-
Molecular Ion ([M]+•): An odd-numbered molecular ion at m/z 151 is expected due to the presence of a single nitrogen atom (the "Nitrogen Rule").[7]
-
α-Cleavage (loss of ethyl group from cyclohexyl ring): Cleavage of the C-C bond within the cyclohexyl ring adjacent to the nitrogen can lead to a fragment at m/z 122.
-
α-Cleavage (loss of propargyl group): Cleavage of the bond between the nitrogen and the propargyl group would result in a fragment corresponding to the cyclohexylaminyl radical cation, which may not be prominently observed. A more likely fragmentation is the loss of a hydrogen atom from the propargyl group, leading to a stable propargyl cation at m/z 39.
-
α-Cleavage (loss of a C5H9 radical from the cyclohexyl ring): This would result in a prominent ion at m/z 82.
-
Loss of the propargyl group: A fragment corresponding to the loss of the propargyl radical (•CH2C≡CH) would result in an ion at m/z 112.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is highly suitable for the analysis of polar and less volatile compounds, making it an excellent choice for the direct analysis of this compound without the need for derivatization.[3] Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]+, which is then subjected to fragmentation in a collision cell.[5][6]
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the LC-MS/MS analysis of a secondary amine.
In positive ion ESI-MS, this compound is expected to be readily protonated to form the [M+H]+ ion at m/z 152. Collision-induced dissociation (CID) of this precursor ion will lead to characteristic product ions. The fragmentation in ESI-MS/MS is often directed by the charge site.[8] For a protonated amine, the charge is localized on the nitrogen atom.
Expected key fragmentations of the [M+H]+ ion (m/z 152):
-
Loss of the propargyl group: The most likely fragmentation pathway would be the cleavage of the N-CH2 bond of the propargyl group, leading to the loss of a neutral propene molecule (C3H4, 40 Da) and the formation of the protonated cyclohexylamine ion at m/z 112.
-
Loss of the cyclohexyl group: Cleavage of the N-cyclohexyl bond would result in the loss of a neutral cyclohexene molecule (C6H10, 82 Da) and the formation of the protonated propargylamine ion at m/z 70.
-
Ring opening of the cyclohexyl group: Fragmentation of the cyclohexyl ring itself can also occur, leading to a series of smaller fragment ions.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the definitive structural elucidation of the synthesized compound.[9] The chemical shifts and coupling constants of the protons and carbons in the cyclohexyl and propargyl moieties provide unambiguous structural information.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic peaks would include the N-H stretch of the secondary amine (around 3300-3500 cm-1, typically a single weak band), the C≡C-H stretch of the terminal alkyne (around 3300 cm-1, sharp), and the C-N stretch (around 1250-1020 cm-1).[10][11]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For quantitative analysis, HPLC with a UV detector can be a cost-effective alternative to LC-MS, especially if the analyte has a suitable chromophore. However, for this compound, which lacks a strong chromophore, this method would likely have lower sensitivity.
Method Validation
For use in regulated environments such as drug development, any analytical method must be validated to ensure it is fit for its intended purpose.[12] Key validation parameters, as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, include:[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the confirmation of this compound reaction products. The choice between them should be guided by the specific analytical needs. For rapid, direct analysis with high sensitivity, LC-MS/MS is the preferred method. GC-MS, particularly after derivatization, can provide complementary structural information through its extensive and reproducible fragmentation patterns. For unambiguous structure confirmation, NMR spectroscopy remains the gold standard. A comprehensive analytical approach, often employing a combination of these techniques and guided by rigorous method validation, is essential for ensuring the quality and purity of this important synthetic intermediate.
References
-
Couto, N., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
de Souza, G. E., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Greenberg, M. M., & Falvey, D. E. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. National Institutes of Health. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
-
NIST. (n.d.). N-Isopropylcyclohexylamine. NIST WebBook. [Link]
-
LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
The Chemistry Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
- Google Patents. (n.d.). Production of cyclohexylamine.
-
Sciencemadness Discussion Board. (2012). Synthesis of cyclohexylamine (via FR971429). [Link]
-
National Institutes of Health. (n.d.). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST WebBook. [Link]
-
ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(prop-2-yn-1-yl)cyclohexanamine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(prop-2-yn-1-yl)cyclohexanamine, a secondary amine containing both a cyclohexyl and a propargyl group. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the safety profiles of structurally related molecules, namely cyclohexylamine and propargylamine, to establish a conservative and robust disposal strategy.
The causality behind these rigorous disposal procedures is rooted in the inherent hazards associated with the functional moieties of this compound. The cyclohexylamine component suggests potential for corrosivity, toxicity (both oral and dermal), and aquatic harm.[1][2][3][4] The propargyl group, containing a terminal alkyne, introduces risks of reactivity. Therefore, the disposal plan is designed to mitigate these potential dangers through careful segregation, containment, and documentation.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential characteristics:
| Hazard Classification | Potential Effects | Source Analogy |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or in contact with skin.[1][2][3] | Cyclohexylamine |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][3][4] | Cyclohexylamine |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][4] | Cyclohexylamine |
| Flammability | May be a flammable liquid and vapor.[1][3] | Cyclohexylamine |
| Aquatic Toxicity | Harmful to aquatic life.[1] | Cyclohexylamine |
Mandatory Personal Protective Equipment (PPE):
To ensure personal safety during handling and disposal, the following PPE is required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat or apron should be worn.[2]
-
Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6][7]
II. Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and dangerous reactions between incompatible chemicals.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in the laboratory, at or near the point of waste generation.[8][9] This area must be under the direct control of laboratory personnel.
Step 2: Select an Appropriate Waste Container
-
Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible plastic container. Do not use metal containers for amines or corrosive materials as they can corrode and leak.[10]
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.[8][11]
-
Headspace: Do not fill the container completely; leave at least 10% headspace to allow for vapor expansion.
Step 3: Waste Collection
-
Liquid Waste: Carefully transfer the liquid this compound waste into the designated container using a funnel. The container must be kept closed at all times except when adding waste.[8][10]
-
Contaminated Solids: Any solid materials (e.g., contaminated gloves, paper towels, silica gel) should be collected in a separate, clearly labeled, and sealed plastic bag or container.[12] Do not mix solid and liquid waste streams.
Step 4: Labeling the Waste Container Proper labeling is a regulatory requirement and crucial for safe handling by waste management personnel. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., corrosive, toxic, flammable).
III. Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
IV. Decontamination and Spill Management
Empty Containers: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[10][13] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory plastic or glass.
Spill Procedures: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): Due to the amine functional group, the material is likely basic. Neutralization should only be attempted by trained personnel with appropriate PPE, as the reaction can be exothermic.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
V. Final Disposal Pathway
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[11][12] The collected and properly labeled hazardous waste must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.[8] EHS will arrange for a licensed hazardous waste contractor to transport the material for incineration or another approved disposal method in compliance with all local, state, and federal regulations.[5][6][7]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby protecting both yourself and the ecosystem.
References
- Thames River Chemical Corp. (2017, July 4).
- Fisher Scientific. SAFETY DATA SHEET - Prop-2-ynylamine hydrochloride.
- North Metal and Chemical Company. Cyclohexylamine.
- Nexchem Ltd.
- Fisher Scientific. (2024, February 10).
- Sigma-Aldrich. (2023, March 18).
- Safety Data Sheet - Cyclohexylamine containing product.
- Massachusetts Institute of Technology (MIT). Procedure for disposing of hazardous waste.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Advanced ChemBlocks. N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine 97%.
- Fisher Scientific. (2010, December 23).
- National Center for Biotechnology Information.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- U.S. Nuclear Regulatory Commission.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Step-by-Step Guide to Better Labor
- Fisher Scientific. (2009, January 29).
- Physikalisch-Technische Bundesanstalt.
- Fisher Scientific.
Sources
- 1. trc-corp.com [trc-corp.com]
- 2. northmetal.net [northmetal.net]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. mtech.edu [mtech.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
